Technical Documentation Center

1,4,5-Oxadiazepane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4,5-Oxadiazepane dihydrochloride

Core Science & Biosynthesis

Foundational

The Chemistry and Applications of 1,4,5-Oxadiazepane Dihydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of modern heterocyclic chemistry, seven-membered ring systems containing multiple heteroatoms present unique conformational and reactive properties. 1,4,5-Oxadiazepane dihydrochloride h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, seven-membered ring systems containing multiple heteroatoms present unique conformational and reactive properties. 1,4,5-Oxadiazepane dihydrochloride has emerged as a critical structural scaffold, particularly in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. As an application scientist, understanding the physicochemical behavior and synthetic utility of this compound is paramount. This whitepaper provides an in-depth analysis of its properties, de novo synthesis, and its industrial application as the core building block for the ACCase-inhibiting herbicide, Pinoxaden.

Physicochemical Profiling and Structural Causality

1,4,5-Oxadiazepane dihydrochloride is a saturated, seven-membered heterocycle containing one oxygen and two nitrogen atoms[1]. The isolation and utilization of this compound in its dihydrochloride salt form is not merely a handling convenience; it is a deliberate chemical strategy. The free base of 1,4,5-oxadiazepane is highly nucleophilic and susceptible to premature oxidation or degradation due to the adjacent nitrogen atoms (hydrazine moiety). The dihydrochloride salt protonates these nitrogens, drastically enhancing aqueous solubility, stabilizing the ring against oxidative cleavage, and providing a controlled release of the reactive diamine during base-mediated synthetic steps[1].

Quantitative Data Summary
PropertyValueMechanistic Implication
IUPAC Name 1,4,5-oxadiazepane dihydrochlorideDefines the 7-membered heterocyclic core.
CAS Number 405281-14-3Standard registry identifier[2].
Molecular Formula C₄H₁₂Cl₂N₂O (C₄H₁₀N₂O · 2HCl)Indicates a 1:2 stoichiometric ratio of base to acid[3].
Molar Mass 175.06 g/mol Critical for precise stoichiometric calculations[3].
Appearance White to light yellow crystalline solidHigh purity indicator; yellowing suggests free-base oxidation[2].
Solubility Soluble in water and lower alcoholsEnables biphasic or polar solvent reaction conditions[1].
Aqueous pH AcidicRequires stoichiometric base (e.g., TEA) for activation[2].

De Novo Synthesis Protocol of the 1,4,5-Oxadiazepane Scaffold

The synthesis of the 1,4,5-oxadiazepane core requires precise control over cyclization thermodynamics to prevent the formation of linear polymers. The following protocol outlines the industrial standard for generating this scaffold via cyclocondensation[4].

Step-by-Step Methodology:
  • Hydrazine Protection (Acylation):

    • Action: Reflux hydrazine hydrate in ethyl acetate to generate N,N'-diacylhydrazine[4].

    • Causality: Unprotected hydrazine is highly reactive and prone to over-alkylation. Acylation reduces the nucleophilicity of the nitrogens, ensuring that subsequent ring-closing steps proceed in a controlled, 1:1 stoichiometric fashion.

  • Base-Mediated Cyclocondensation:

    • Action: React the N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether (e.g., bis(2-chloroethyl) ether) in dimethyl sulfoxide (DMSO)[4].

    • Causality: DMSO, a polar aprotic solvent, poorly solvates anions, thereby supercharging the nucleophilicity of the deprotonated nitrogen atoms. This facilitates a rapid intramolecular S_N2 displacement of the ether's leaving groups, favoring the formation of the 7-membered ring over intermolecular polymerization.

  • Acid-Catalyzed Deprotection and Salification:

    • Action: Treat the resulting 4,5-diacyl-1,4,5-oxadiazepine intermediate with strong aqueous hydrochloric acid under reflux[4].

    • Causality: The strong acid catalyzes the hydrolysis of the amide bonds, cleaving the acyl protecting groups. The use of HCl directly yields the dihydrochloride salt.

    • Self-Validation: The target compound precipitates out of the acidic solution upon cooling. The formation of a white crystalline solid confirms successful deprotection and salification, driving the equilibrium to completion[1].

Industrial Application: The Pinoxaden Synthetic Workflow

The most prominent industrial application of 1,4,5-oxadiazepane dihydrochloride is its use as the central scaffold for Pinoxaden , a potent acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence grass weed control in cereals[5][6].

Workflow Visualization

Pathway N1 1,4,5-Oxadiazepane Dihydrochloride N3 Base-Mediated Cyclocondensation N1->N3 N2 Aryl Malonate Ester N2->N3 N4 Tetrahydropyrazolo-dione Intermediate N3->N4 Xylene, Reflux - 2 EtOH, - 2 HCl N5 O-Acylation (Pivaloyl Chloride) N4->N5 N6 Pinoxaden (Active Herbicide) N5->N6 TEA, 20-25°C

Fig 1: Synthetic workflow of Pinoxaden utilizing the 1,4,5-oxadiazepane scaffold.

Step-by-Step Methodology: Tetrahydropyrazolo-dione Assembly

This protocol details the critical coupling of the oxadiazepane ring with an aryl malonate to form the bicyclic core of Pinoxaden[7][8].

  • Reactor Charging & Activation:

    • Action: In a nitrogen-purged reactor, charge 107 g of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate and 67 g of 1,4,5-oxadiazepane dihydrochloride into a xylene solvent system[7].

    • Action: Add 78 g of Triethylamine (TEA)[7].

    • Causality: TEA acts as a highly efficient acid scavenger. It immediately deprotonates the dihydrochloride salt, liberating the free, highly nucleophilic diamine in situ while precipitating out as TEA-HCl.

  • Thermal Cyclocondensation:

    • Action: Heat the reaction mixture to reflux (approx. 138–144°C) and maintain for 6 hours[7].

    • Causality: The formation of the bicyclic tetrahydropyrazolo-dione system requires significant activation energy to drive the double nucleophilic acyl substitution. Refluxing xylene provides this thermal energy and allows for the continuous distillation of the ethanol byproduct, pushing the reaction equilibrium strictly toward the product[8].

  • In-Process Control (IPC) and Purification:

    • Action: Cool the mixture to room temperature and filter the precipitated triethylamine hydrochloride[7].

    • Self-Validation: The mass of the filtered TEA-HCl serves as a direct stoichiometric validation of the reaction's progress.

    • Action: Recover the xylene solvent under vacuum, re-precipitate the product as a sodium salt using aqueous NaOH, and finally neutralize with aqueous HCl to yield the highly pure (98%) white powder intermediate[7].

  • Final Acylation (Pinoxaden Generation):

    • Action: The purified intermediate is subsequently reacted with pivaloyl chloride in the presence of TEA and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 20-25°C to yield the final active ingredient, Pinoxaden[8].

Structural and Mechanistic Insights

The biological efficacy of compounds derived from 1,4,5-oxadiazepane dihydrochloride is heavily dependent on the conformational flexibility of the seven-membered ring. Unlike rigid six-membered rings, the oxadiazepane core can adopt multiple conformations (e.g., twist-chair, boat) to minimize transannular steric strain[1]. In the context of Pinoxaden, this flexibility allows the molecule to effectively dock into the active site of the acetyl-CoA carboxylase enzyme, providing outstanding post-emergence activity against a broad spectrum of grass weed species[6]. Furthermore, the specific site-selective C-H oxidation of this ring system is a major pathway for its environmental degradation and metabolism, a critical factor in its favorable ecological profile[9].

References

  • ChemBK - 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride Properties and Safety Information. Retrieved from:[Link][2]

  • VDOC.PUB - Modern Crop Protection Compounds (3 Volume Set). Retrieved from: [Link][4]

  • Googleapis (WIPO) - WO 2020/201974 A1: Novel process for preparation of key intermediate of pinoxaden. Retrieved from: [Link][7]

  • ResearchGate - Kilogram synthesis of pinoxaden. Retrieved from: [Link][5]

  • Semantic Scholar - Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: chemistry and biology of the cereal herbicide pinoxaden. Retrieved from: [Link][6]

  • Justia Patents - Novel process for preparation of key intermediate of pinoxaden. Retrieved from:[Link][8]

  • ACS Publications - Bioinspired Synthesis of Pinoxaden Metabolites Using a Site-Selective C–H Oxidation Strategy. Retrieved from: [Link][9]

Sources

Exploratory

The Oxadiazepine Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Horizons

Introduction and Historical Context In the landscape of heterocyclic chemistry, seven-membered rings have historically been dominated by benzodiazepines, renowned for their central nervous system (CNS) activity. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

In the landscape of heterocyclic chemistry, seven-membered rings have historically been dominated by benzodiazepines, renowned for their central nervous system (CNS) activity. However, the strategic substitution of a carbon or nitrogen atom with an oxygen atom led to the discovery of oxadiazepines —a class of seven-membered heterocycles containing one oxygen and two nitrogen atoms[1].

Unlike their planar, aromatic counterparts, oxadiazepines (such as 1,3,6-oxadiazepane and 1,4,5-oxadiazepane) exhibit non-planar, non-aromatic structural features. This inherent structural flexibility allows them to navigate complex biological binding pockets more effectively, reducing off-target toxicity and improving overall pharmacokinetic profiles[2]. Today, the oxadiazepine moiety is recognized as a privileged scaffold in both modern drug discovery and agrochemical development[3].

Structural Classification and Biological Activity

Oxadiazepines are categorized based on the relative positions of their heteroatoms. The 1,3,6- and 1,4,5-oxadiazepine derivatives have garnered significant attention due to their ability to be incorporated into complex molecular architectures, such as phthalazine, imidazole, and indole fusions[3].

Agrochemical and Pharmaceutical Applications

A landmark validation of the oxadiazepine scaffold was the discovery of Pinoxaden , a highly effective cereal herbicide incorporating a [1,4,5]oxadiazepane ring[4]. Pinoxaden acts by selectively inhibiting acetyl-CoA carboxylase (ACCase) in target grasses while maintaining excellent crop tolerance[4].

In medicinal chemistry, oxadiazepine derivatives have demonstrated potent antimicrobial and antifungal properties. Recent studies highlight their efficacy against multidrug-resistant pathogens, including Staphylococcus aureus, where the spatial geometry of the seven-membered ring enhances binding affinity to bacterial targets like Gyrase B[5],[6].

Quantitative Performance Data

The following table summarizes the biological and synthetic performance metrics of key oxadiazepine derivatives across different applications.

Table 1: Quantitative Biological and Synthetic Data of Key Oxadiazepine Derivatives

Compound ClassTarget / ApplicationKey Performance MetricReference
Fused 1,3,6-oxadiazepines Antimicrobial (S. aureus TCH-1516)MIC = 64 µg/mL[6]
[1,4,5]oxadiazepane (Pinoxaden) Herbicide (ACCase inhibitor)Field Application: 30–2000 g ai/ha[4]
1,4,5-oxadiazepanes (via SnAP) Synthetic Scaffold ConstructionIsolated Yields up to 88%[7]
Bicyclic urazole-oxadiazepines Synthetic Scaffold ConstructionIsolated Yields ~75%[8]

Advanced Synthesis Methodologies: The SnAP Protocol

Historically, the synthesis of saturated seven-membered heterocycles lagged behind six-membered rings due to unfavorable entropic factors during cyclization[7]. A breakthrough methodology is the Silicon/Tin Amine Protocol (SnAP) , which enables the highly efficient synthesis of 1,4,5-oxadiazepanes from simple aldehydes and SnAP hydrazine reagents[7].

Protocol: Copper-Mediated Oxidative Cyclization of 1,4,5-Oxadiazepanes

This protocol details the step-by-step construction of the 1,4,5-oxadiazepane ring, emphasizing the causality behind specific reagent choices and the self-validating nature of the workflow.

Step 1: Hydrazone Intermediate Formation

  • Action: Combine the SnAP Oxadiazepane reagent (1.0 equiv, 1.0 mmol) and the target aldehyde (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M)[7]. Add 100 mg of activated 4Å molecular sieves (MS 4Å). Maintain the reaction at 0 °C for 5 hours[7].

  • Causality: The condensation of the hydrazine and aldehyde releases water. The MS 4Å physically sequesters this water byproduct, driving the thermodynamic equilibrium strictly toward the hydrazone intermediate and preventing premature hydrolysis. The 0 °C temperature suppresses off-target nucleophilic attacks, stabilizing the transient hydrazone.

Step 2: Oxidative Cyclization via Single-Electron Transfer (SET)

  • Action: Introduce a copper(II) catalyst (e.g., Cu(OTf)₂) under a molecular oxygen atmosphere to the reaction mixture.

  • Causality: Unlike traditional Lewis acid-mediated cyclizations, SnAP hydrazine reagents undergo a molecular oxygen-assisted oxidative cyclization[7]. The copper catalyst mediates a single-electron transfer (SET), generating a highly reactive nitrogen-centered radical. The oxygen atmosphere facilitates the rapid turnover of the copper catalyst, allowing the radical to attack the tethered functional group and close the seven-membered ring.

Step 3: Protocol Validation and Isolation

  • Action: Monitor the reaction progression via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Self-Validating System: This protocol is inherently self-validating through mass shift analysis. The complete disappearance of the linear hydrazone mass and the emergence of the cyclized 1,4,5-oxadiazepane mass confirm the successful execution of the radical-polar crossover cyclization.

Visualizing the Workflows and Pathways

To fully grasp the synthetic logic and the downstream drug discovery applications of oxadiazepines, the following diagrams map out the chemical synthesis workflow and the biological targeting strategies.

SnAP_Synthesis Start SnAP Reagent + Aldehyde Step1 Condensation (CH2Cl2, MS 4Å) Water Sequestering Start->Step1 0°C, 5h Intermediate Hydrazone Intermediate Step1->Intermediate Equilibrium Shift Step2 Cu(II) Catalyst + O2 Single-Electron Transfer Intermediate->Step2 Oxidation Radical N-Centered Radical Step2->Radical SET Product 1,4,5-Oxadiazepane Radical->Product Cyclization

Fig 1: Copper-mediated SnAP oxidative cyclization workflow for 1,4,5-oxadiazepanes.

Drug_Discovery Core Oxadiazepine Scaffold (Non-planar, Flexible) Mod1 Furochromone Fusion Core->Mod1 Mod2 Pyrazole/Indole Fusion Core->Mod2 Mod3 Alkyl/Aryl Substitution Core->Mod3 Target2 Antimicrobial Activity (e.g., S. aureus) Mod1->Target2 Mod2->Target2 Target3 CNS / Anticonvulsant (Pharma) Mod2->Target3 Target1 ACCase Inhibition (Agrochemical) Mod3->Target1

Fig 2: Structural derivatization of oxadiazepines and their biological target domains.

Mechanistic Pathways in Drug Design

The strategic advantage of the oxadiazepine ring lies in its conformational dynamics. For instance, crystallographic analysis of Pinoxaden derivatives reveals that the [1,4,5]oxadiazepane ring exists in an intermediate state between a chair and a twist conformation[4]. This specific geometry is critical; it allows the molecule to project its aryl and dione moieties precisely into the hydrophobic pockets of the ACCase enzyme, ensuring potent inhibition while avoiding toxicity in non-target cereal crops[4].

Similarly, in pharmaceutical applications, the fusion of oxadiazepines with electron-rich heterocycles (such as indoles or pyrazoles) alters the electrostatic potential surface of the molecule[3]. This modification enhances hydrogen bonding and π-π stacking interactions with bacterial targets, effectively bypassing the efflux pump mechanisms that typically confer multidrug resistance in Gram-positive pathogens[6].

References

  • [3] Abu-Hashem, A. A., et al. "Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity." Scilit. 3

  • [1] Abu-Hashem, A. A., et al. "Recent Advances in the Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity." Bentham Science. 1

  • [2] "Biological activity, bioactivity test, and organism/enzymes/substrates..." ResearchGate. 2

  • [5] "Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives." PMC / NIH. 5

  • [7] Bode, J. W., et al. "SnAP-Hydrazine-Helv SUBMIT_Revised." ETH Zurich Research Collection. 7

  • [4] Muehlebach, M., et al. "Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden." Bioorganic & Medicinal Chemistry / Academia.edu. 4

  • [8] "Synthesis of N–C Fused Bicyclic 1,3,5-Triazinane-2,4-dione Derivatives from Saturated Ring-Fused Urazoles." Thieme Connect. 8

  • [6] "Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens." PMC / NIH.6

Sources

Foundational

An In-depth Technical Guide to 1,4,5-Oxadiazepane Dihydrochloride: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of innovation, particularly within the pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of innovation, particularly within the pharmaceutical and agrochemical sectors. Among these, the seven-membered 1,4,5-oxadiazepane scaffold has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of 1,4,5-Oxadiazepane dihydrochloride, a key intermediate that serves as a versatile building block for the synthesis of more complex molecular architectures.[1] Its dihydrochloride salt form enhances water solubility, making it a practical component in various synthetic protocols.[1]

This document, intended for researchers, chemists, and professionals in drug development, will delve into the fundamental properties, a detailed field-proven synthesis protocol, and the primary applications of this compound, with a focus on the causality behind the experimental choices and methodologies.

Core Compound Identification

The subject of this guide is unequivocally identified by the following nomenclature and registry number:

  • IUPAC Name: 1,4,5-oxadiazepane;dihydrochloride[1]

  • CAS Number: 405281-14-3[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. Below is a summary of the key properties of 1,4,5-Oxadiazepane Dihydrochloride.

PropertyValueSource(s)
Molecular Formula C₄H₁₂Cl₂N₂O[2]
Molecular Weight 175.05 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water and alcohol[1]

Spectroscopic Characterization:

While specific experimental spectral data for 1,4,5-Oxadiazepane dihydrochloride is not widely published, its structure allows for predictable characterization using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons on the heterocyclic ring. Due to the flexible nature of the seven-membered ring, these protons are diastereotopic and would likely exhibit complex splitting patterns (multiplets).

    • ¹³C-NMR: The carbon NMR spectrum would display signals for the carbon atoms within the oxadiazepane ring. The carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of 1,4,5-Oxadiazepane dihydrochloride would be characterized by the presence of several key stretching vibrations, confirming the integrity of its functional groups. These would include N-H, C-H, C-N, and C-O bond stretches.[1]

Synthesis of 1,4,5-Oxadiazepane Dihydrochloride: A Validated Two-Step Protocol

The synthesis of 1,4,5-Oxadiazepane dihydrochloride is reliably achieved through a two-step process, which has been detailed in the patent literature. This method ensures high yield and purity, making it a trustworthy protocol for laboratory and potential scale-up applications. The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Acid Hydrolysis A N,N'-Diacetylhydrazine D 4,5-Diacetyl-[1,4,5]-oxadiazepine A->D B 2,2'-Dichlorodiethyl ether B->D C Base (e.g., KOH) in Polar Solvent (e.g., DMSO) E 4,5-Diacetyl-[1,4,5]-oxadiazepine D->E Intermediate Isolation G 1,4,5-Oxadiazepane Dihydrochloride E->G F Anhydrous HCl in High-Boiling Polar Solvent (e.g., Diethylene Glycol)

Sources

Protocols & Analytical Methods

Method

Application Note: The Strategic Role of 1,4,5-Oxadiazepane Dihydrochloride in Pinoxaden Synthesis

Executive Summary Pinoxaden is a highly effective, post-emergence phenylpyrazoline herbicide developed for the selective control of grass weeds in cereal crops such as wheat and barley. Its primary mechanism of action re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pinoxaden is a highly effective, post-emergence phenylpyrazoline herbicide developed for the selective control of grass weeds in cereal crops such as wheat and barley. Its primary mechanism of action relies on the potent inhibition of acetyl-CoA carboxylase (ACCase), which critically disrupts fatty acid biosynthesis and cell membrane formation in susceptible species[1].

A defining structural feature of Pinoxaden is its fused [1,4,5]oxadiazepane ring. This application note details the critical role of 1,4,5-Oxadiazepane dihydrochloride as a foundational intermediate in agrochemical synthesis. By providing mechanistic insights, step-by-step synthetic protocols, and quantitative yield data, this guide serves as a comprehensive resource for researchers and drug development professionals scaling up aryldione chemistries.

Mechanistic Rationale & Structural Significance

The selection of 1,4,5-Oxadiazepane dihydrochloride as a key building block is driven by both synthetic utility and the biological requirements of the final active ingredient:

  • Structural Scaffolding: The 1,4,5-oxadiazepane ring is a flexible, seven-membered heterocycle containing one oxygen and two nitrogen atoms. In the synthesis of Pinoxaden, it acts as a critical diamine nucleophile that cyclocondenses with an aryl malonate to form the rigid tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione core[2].

  • Structure-Activity Relationship (SAR) & Crop Selectivity: The incorporation of the [1,4,5]oxadiazepane ring was a breakthrough in agrochemical design. The specific conformational landscape of this seven-membered ring allows the active dione to perfectly occupy the ACCase binding pocket of target weeds. Simultaneously, it remains susceptible to safener-induced detoxification pathways in tolerant crops, optimizing the balance between graminicidal efficacy and crop safety[3].

  • Salt Form Advantage: Utilizing the dihydrochloride salt of 1,4,5-oxadiazepane significantly enhances its water solubility, handling properties, and shelf-life compared to the free base, which is prone to oxidative degradation during storage[4].

Synthetic Workflows & Logical Relationships

The synthesis of Pinoxaden relies on a multi-step pathway where the oxadiazepane ring is integrated before a final esterification step converts the molecule into an ambimobile prodrug.

Pathway A Aryl Malonate Intermediate C Pinoxaden Dione (Fused Core) A->C TEA, Xylene Reflux 6h B 1,4,5-Oxadiazepane dihydrochloride B->C Cyclocondensation D Pinoxaden (Prodrug) C->D Pivaloyl chloride TEA, THF, 20°C

Synthesis workflow of Pinoxaden from 1,4,5-Oxadiazepane dihydrochloride.

Mechanism P Pinoxaden (Lipophilic Prodrug) L Leaf Cuticle Penetration P->L Application E In Planta Cleavage (Esterases) L->E Absorption D Pinoxaden Dione (Active Form) E->D Pivaloyl loss T ACCase Inhibition (Weed Death) D->T Target Binding

Logical workflow of Pinoxaden's ambimobile prodrug mechanism in plants.

Validated Experimental Protocols

Note: The following protocols are adapted from validated industrial scale-up procedures to ensure high-fidelity replication[5].

Protocol A: Cyclocondensation to Pinoxaden Dione

Objective: Synthesize 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione.

Causality & Design: Triethylamine (TEA) is employed as an acid-binding agent to neutralize the dihydrochloride salt, liberating the free diamine in situ. Xylene is selected as the solvent due to its high boiling point, providing the necessary thermal energy to drive the dual amidation (cyclocondensation) reaction forward while keeping the highly non-polar intermediates dissolved.

Step-by-Step Methodology:

  • Preparation: In a 2-liter, 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with nitrogen purging, charge 107 g of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate and 67 g of 1,4,5-oxadiazepane dihydrochloride[5].

  • Solvent & Base Addition: Add 500 mL of xylene, followed by the slow, dropwise addition of 78 g of TEA at room temperature.

    • Self-Validation Check: A dense white precipitate (TEA·HCl) will immediately begin to form. This serves as a visual confirmation that the dihydrochloride salt is being successfully neutralized.

  • Reflux: Heat the reaction mixture to reflux (approx. 135–140°C) and maintain for 6 hours.

  • Filtration: Cool the mixture to room temperature. Filter the suspension to remove the TEA·HCl byproduct.

  • Purification: Recover the xylene under reduced pressure. Purify the crude product by precipitating its sodium salt with aqueous NaOH, then re-precipitating the free dione using aqueous HCl.

  • Drying: Filter and dry the resulting white powder under a vacuum to achieve the purified intermediate.

Protocol B: Esterification to Pinoxaden (Prodrug Formation)

Objective: Convert the intermediate dione to the final Pinoxaden molecule.

Causality & Design: The dione is esterified using pivaloyl chloride. The bulky pivaloyl ester acts as a lipophilic prodrug moiety, significantly enhancing foliar penetration through the waxy cuticle of weed leaves. Once in planta, endogenous esterases cleave this group to release the herbicidally active dione[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified dione from Protocol A in tetrahydrofuran (THF). Add a stoichiometric excess of TEA and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acylation: Dropwise add pivaloyl chloride while strictly maintaining the temperature between 20–25°C to prevent side reactions. Stir for 1 to 10 hours.

    • Self-Validation Check: Monitor the reaction via TLC or HPLC. The disappearance of the highly polar dione peak indicates reaction completion.

  • Workup: Quench the reaction by pouring the mixture into a 20% saturated brine solution.

    • Causality: The brine facilitates sharp phase separation and aggressively pulls unreacted salts and water-soluble byproducts into the aqueous layer.

  • Extraction & Crystallization: Extract the product with ethyl acetate. Concentrate the organic layer under vacuum, and recrystallize the crude product in methyl tert-butyl ether (MTBE).

  • Final Isolation: Wash the crystals with n-hexane and dry to yield off-white to white Pinoxaden crystals[5].

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes of the synthesis workflows when executing the protocols under optimized conditions[5].

Synthesis StepKey ReactantsSolvent / CatalystTemp / TimeYield (%)Purity (%)
1. Cyclocondensation Aryl malonate, 1,4,5-Oxadiazepane·2HClXylene / TEA135-140°C / 6h90.098.0
2. Esterification Pinoxaden dione, Pivaloyl chlorideTHF / TEA, DMAP20-25°C / 1-10h75.098.1

References

  • University of Hertfordshire (AERU) - Pinoxaden (Ref: NOA 407855). Available at: [Link]

  • Google Patents - WO2020201974A1: Novel process for preparation of key intermediate of pinoxaden.
  • CHIMIA - Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects. Available at:[Link]

Sources

Application

Application Note: Preparation of 1,4,5-Oxadiazepane Derivatives for Herbicide Synthesis

Introduction and Mechanistic Rationale The synthesis of 7-membered cyclic hydrazines, specifically 1,4,5-oxadiazepane, represents a critical milestone in modern agrochemical development[1]. This structural motif is the c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of 7-membered cyclic hydrazines, specifically 1,4,5-oxadiazepane, represents a critical milestone in modern agrochemical development[1]. This structural motif is the core building block of Pinoxaden , a highly potent, broad-spectrum acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence grass weed management in cereal crops[2].

Historically, the direct alkylation of hydrazine to form 7-membered rings was plagued by over-alkylation and polymerization. To circumvent this, the industry adopted an N,N'-diacylhydrazine protection strategy[3]. By reacting N,N'-diacylhydrazines with 2,2'-dichlorodiethyl ether, the 4,5-diacyl-[1,4,5]-oxadiazepane intermediate is formed in high purity[4]. The subsequent challenge—and the focus of this application note—is the efficient deacylation of this intermediate to yield the free 1,4,5-oxadiazepane base without degrading the delicate heterocyclic ring[5]. The incorporation of this specific[1,4,5]oxadiazepane ring into the aryldione template provides an optimal conformational geometry that intrinsically improves crop tolerance in wheat and barley[6].

Chemical Causality in Process Design

The deprotection of 4,5-diacyl-[1,4,5]-oxadiazepane can be achieved via acidic or basic hydrolysis[4]. However, basic hydrolysis using potassium hydroxide (KOH) in a highly polar solvent system has proven superior for industrial scale-up due to the following mechanistic reasons:

  • Thermodynamic Driving Force: The use of concentrated aqueous KOH (50-60%) at elevated temperatures (90–110 °C) rapidly cleaves the robust amide bonds[7].

  • Buffering and Solubility: The addition of potassium acetate acts as a buffering agent and modifies the ionic strength of the aqueous phase, preventing the degradation of the liberated 1,4,5-oxadiazepane[3].

  • Phase-Transfer Catalysis: Tetramethylammonium chloride is frequently employed to accelerate the reaction across the biphasic organic-aqueous interface, ensuring complete deacylation within 4–5 hours[5].

  • Selective Partitioning: Chlorobenzene is selected as the extraction solvent because it selectively partitions the highly polar free amine away from the dense aqueous salt brine at 70 °C, preventing product loss during phase separation[3].

Synthesis Workflow

Workflow N1 N,N'-Diacylhydrazine + 2,2'-Dichlorodiethyl ether N2 4,5-Diacyl-[1,4,5]-oxadiazepane (Protected Intermediate) N1->N2 Cyclization in Polar Solvent N3 Base Hydrolysis (KOH, K-Acetate, 90-100°C) N2->N3 Amide Cleavage N4 [1,4,5]-Oxadiazepane (Free Base Scaffold) N3->N4 Chlorobenzene Extraction N5 Thermal Cyclocondensation with Aryl Malonates N4->N5 Extrusion of NH3/H2O N6 Pinoxaden Dione (Proherbicide) N5->N6 Ring Formation N7 Esterification (Pivaloyl Chloride) N6->N7 Acylation N8 Pinoxaden (Active ACCase Inhibitor) N7->N8 Final Formulation + Safener

Workflow for the synthesis of [1,4,5]-oxadiazepane and its conversion to Pinoxaden.

Quantitative Process Parameters

The following table summarizes the comparative performance of different deprotection strategies for yielding the 1,4,5-oxadiazepane core[3],[4],[5].

PrecursorReagents & Solvent SystemTemp (°C)Time (h)Yield (%)Purity (%)
4,5-Diacetyl-[1,4,5]-oxadiazepaneKOH (50%), K-Acetate, Water90–1004.080.9>95.0
4,5-Dipropionyl-[1,4,5]-oxadiazepaneKOH (50%), Me₄NCl, Water95–1105.086.4>95.0
4,5-Diacetyl-[1,4,5]-oxadiazepaneHCl (anhydrous), Diethylene glycol43–4512.085.0*90.0
4,5-Dibenzoyl-[1,4,5]-oxadiazepaneKOH (95%), Me₄NCl, Water95–1106.065.0>90.0

*Yielded as [1,4,5]-oxadiazepane hydrochloride salt containing bound solvent crystals[4].

Standardized Experimental Protocols

Protocol A: Base-Mediated Preparation of [1,4,5]-Oxadiazepane Free Base

This protocol details the optimized alkaline hydrolysis of 4,5-diacetyl-[1,4,5]-oxadiazepane, utilizing a self-validating phase-separation technique[3],[5].

Reagents Required:

  • 4,5-Diacetyl-[1,4,5]-oxadiazepane (96.5% purity): 96.6 g

  • Potassium Acetate: 100.0 g

  • Potassium Hydroxide (50% aqueous solution): 123.2 g

  • Deionized Water: 10.8 g

  • Chlorobenzene (for extraction): 400 g total

Step-by-Step Methodology:

  • System Initialization: In a 1 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 100 g of potassium acetate in 10.8 g of water and 123.2 g of 50% aqueous KOH[5].

  • Precursor Addition: Heat the alkaline solution to 80–85 °C. Over the course of 15 minutes, carefully introduce 96.6 g of 4,5-diacetyl-[1,4,5]-oxadiazepane[5].

    • Causality Note: Adding the precursor to the pre-heated base prevents the intermediate from precipitating and ensures immediate initiation of the hydrolysis, minimizing side-product formation.

  • Hydrolysis Phase: Elevate the reactor temperature to 90–100 °C and maintain vigorous stirring (400 rpm) for exactly 4 hours[5].

    • Validation Checkpoint 1: Perform TLC or HPLC analysis of the reaction mixture at t=3.5 hours. The disappearance of the diacetyl precursor peak confirms reaction completion.

  • Cooling and Extraction: Cool the reaction mixture to 50–75 °C. Add 200 g of chlorobenzene and stir for 15 minutes. Stop stirring and allow the phases to separate.

    • Validation Checkpoint 2: A distinct biphasic system must form. The lower aqueous phase will be highly viscous due to the concentrated potassium acetate/acetate salts.

  • Phase Separation: Decant the upper organic (chlorobenzene) layer. Repeat the extraction of the aqueous layer twice more, using 100 g of chlorobenzene each time[5].

  • Concentration: Combine the chlorobenzene extracts. The extracts will contain approximately 41.3 g of [1,4,5]-oxadiazepane (yield ~80.9%)[5]. This solution can be used directly in the next synthetic step or concentrated under reduced pressure.

Protocol B: Thermal Cyclocondensation to Pinoxaden Dione

The free[1,4,5]-oxadiazepane is subsequently reacted with an aryl malonate derivative to form the herbicidal core[1].

Step-by-Step Methodology:

  • Mixing: Combine the [1,4,5]-oxadiazepane (chlorobenzene solution from Protocol A) with 1.05 equivalents of 2-(2,6-diethyl-4-methylphenyl) malonate or its corresponding malonamide equivalent[1].

  • Thermal Extrusion: Heat the mixture to 130–150 °C under a Dean-Stark trap or a distillation setup to continuously remove the extruded ammonia (if using malonamide) or water/alcohol by-products[1].

    • Causality Note: The continuous removal of volatile by-products drives the cyclocondensation equilibrium forward, ensuring high conversion to the dione[1].

  • Isolation: Cool the mixture to 20 °C to induce crystallization of Pinoxaden dione. Filter, wash with cold isopropanol, and dry under vacuum.

Downstream Formulation and Safening

To achieve the final commercial herbicide (Pinoxaden), the Pinoxaden dione is esterified using pivaloyl chloride[1]. Because Pinoxaden is a highly active ACCase inhibitor, its application in cereal crops necessitates the co-application of a safener. Formulations strictly incorporate cloquintocet-mexyl , which selectively accelerates the metabolic degradation of the herbicide in wheat and barley, providing a massive selectivity margin without compromising grass weed control[6].

References

  • Syngenta Participations AG. (2007). CA2579742A1 - A process for the preparation of [1,4,5]-oxadiazepane derivatives. Google Patents.
  • Syngenta Participations AG. (2009). US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives. Google Patents.
  • Syngenta Participations AG. (2009). EP1838683B1 - A process for the preparation [1,4,5]-oxadiazepine derivatives. European Patent Office.
  • Syngenta Crop Protection. (2006). WO2006045587A1 - A process for the preparation of[1,4,5]-oxadiazepine derivatives. Google Patents.
  • Muehlebach, M., et al. (2009). Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden. Bioorganic & Medicinal Chemistry. PubMed. Available at:[Link]

  • Muehlebach, M., et al. (2011). Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: Chemistry and biology of the cereal herbicide pinoxaden. Pest Management Science. ResearchGate. Available at:[Link]

  • Muehlebach, M., et al. (2020). Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects. CHIMIA. Available at:[Link]

Sources

Method

Application Notes and Protocols for the De-acetylation of 4,5-Diacetyl-oxadiazepines

Introduction: Unveiling the Core Oxadiazepine Scaffold In the landscape of contemporary drug discovery and agrochemical development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The seven-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Core Oxadiazepine Scaffold

In the landscape of contemporary drug discovery and agrochemical development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The seven-membered 1,4,5-oxadiazepine ring system represents a versatile backbone for the generation of structurally diverse molecules with potential biological activity. The N,N'-diacetylated form, specifically 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine, often serves as a stable and readily accessible synthetic intermediate. The acetyl groups act as protecting groups for the nitrogen atoms, allowing for selective modifications elsewhere in the molecule. However, the ultimate utility of this scaffold frequently necessitates the removal of these acetyl groups to liberate the secondary amines of the core hexahydro-1,4,5-oxadiazepine ring. This de-acetylation step is a critical transformation, enabling further functionalization or the direct evaluation of the parent heterocycle's biological properties. For instance, the de-acetylated hexahydro-1,4,5-oxadiazepine is a key building block in the synthesis of the herbicide Pinoxaden[1].

This guide provides detailed, field-proven protocols for the de-acetylation of 4,5-diacetyl-oxadiazepines under both acidic and basic conditions. We will delve into the causality behind the experimental choices, provide step-by-step methodologies, and offer insights into monitoring the reaction and troubleshooting potential challenges.

The Chemistry of De-acetylation: A Mechanistic Overview

The de-acetylation of amides, such as the N-acetyl groups on the oxadiazepine ring, is a classic hydrolysis reaction. Amides are generally stable, and their hydrolysis typically requires more forcing conditions than that of esters[2]. The reaction can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the acetyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, in this case water, can then attack the activated carbonyl carbon. A subsequent series of proton transfers leads to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid (acetic acid) and the protonated amine of the oxadiazepine ring. The protonation of the liberated amine makes this reaction essentially irreversible[3].

Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon of the acetyl group in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a poor leaving group; however, the reaction is driven forward by the subsequent deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and the free amine. This acid-base reaction at the end of the sequence makes the overall process irreversible[3].

The choice between an acidic or basic protocol often depends on the overall stability of the molecule to the reaction conditions and the desired form of the final product (e.g., free base vs. salt).

Experimental Protocols

Herein, we present two robust protocols for the de-acetylation of 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine.

Protocol 1: Acidic De-acetylation

This protocol is particularly useful when the desired product is the hydrochloride salt, which can often be easily isolated by precipitation. The use of a high-boiling solvent is crucial for this procedure.

Materials and Reagents:

  • 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine

  • Diethylene glycol

  • Anhydrous hydrogen chloride (gas)

  • Methyl acetate (cold)

  • Round-bottom flask with a gas inlet tube and stirrer

  • Ice bath

  • Buchner funnel and filter paper

Workflow for Acidic De-acetylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 4,5-diacetyl-oxadiazepine in diethylene glycol B Bubble anhydrous HCl gas through the solution at 43-45°C A->B Slowly C Maintain temperature for 10-12 hours B->C D Degas the reaction suspension C->D E Cool to 10°C and filter D->E F Wash the solid with cold methyl acetate E->F G Dry the product ([1,4,5]-oxadiazepine hydrochloride) F->G

Caption: Workflow for the acidic de-acetylation of 4,5-diacetyl-oxadiazepines.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 19.1 g of 4,5-diacetyl-[1][2][4]-oxadiazepine in 70 g of diethylene glycol.

  • Over a period of 8 to 10 hours, pass 19.7 g of anhydrous hydrogen chloride gas into the solution while maintaining the reaction temperature at 43-45°C.

  • After the addition of HCl is complete, continue to stir the reaction mixture at 43-45°C for an additional 10 to 12 hours.

  • Once the reaction is complete (monitored by TLC or 1H NMR), degas the reaction suspension at 40-45°C.

  • Cool the mixture to 10°C in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake with cold methyl acetate to remove residual diethylene glycol and other impurities.

  • Dry the solid under vacuum to yield the[1][2][4]-oxadiazepine dihydrochloride salt.

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base. A common procedure involves dissolving the salt in water, adding a base such as sodium carbonate or sodium hydroxide until the solution is basic (pH > 10), and then extracting the free amine with an organic solvent like dichloromethane or ethyl acetate. The organic extracts are then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

Protocol 2: Basic De-acetylation

This protocol yields the free base of the oxadiazepine directly after an extractive work-up. The use of a phase-transfer catalyst is not explicitly mentioned in the primary literature for this specific substrate but can sometimes be beneficial in biphasic reactions.

Materials and Reagents:

  • 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine

  • Potassium acetate

  • 50% aqueous potassium hydroxide solution

  • Water

  • Chlorobenzene

  • Round-bottom flask with a reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

Workflow for Basic De-acetylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Prepare a solution of potassium acetate in water B Add 4,5-diacetyl-oxadiazepine at 75-80°C A->B C Add 50% aq. KOH dropwise B->C D Heat at 90-100°C for 4 hours C->D E Cool the reaction mixture D->E F Extract with chlorobenzene E->F G Combine organic extracts and concentrate F->G H Purify the crude product G->H

Caption: Workflow for the basic de-acetylation of 4,5-diacetyl-oxadiazepines.

Step-by-Step Procedure:

  • In a round-bottom flask, prepare a solution of 100 g of potassium acetate in 67.2 g of water.

  • Heat the solution to 75-80°C and add 96.6 g of 4,5-diacetyl-[1][2][4]-oxadiazepine.

  • Over the course of 30 minutes, add 134.4 g of 50% aqueous potassium hydroxide solution dropwise, maintaining the temperature at 75-80°C.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for 4 hours.

  • Allow the reaction mixture to cool to 50-75°C.

  • Transfer the mixture to a separatory funnel and extract with chlorobenzene (1 x 200 g, then 2 x 100 g).

  • Combine the organic extracts. The product is now in the chlorobenzene layer.

  • The solvent can be removed under reduced pressure to yield the crude[1][2][4]-oxadiazepine. Further purification may be necessary, for example, by vacuum distillation or crystallization.

Comparison of Protocols and Key Parameters

ParameterAcidic De-acetylationBasic De-acetylation
Reagents Anhydrous HCl, Diethylene glycolKOH, Potassium acetate, Water
Temperature 43-45°C90-100°C
Reaction Time ~20 hours4 hours
Product Form Dihydrochloride saltFree base
Work-up Precipitation and filtrationLiquid-liquid extraction
Advantages Direct isolation of a solid product.Shorter reaction time, direct isolation of the free base.
Disadvantages Long reaction time, handling of corrosive HCl gas.Higher reaction temperature, requires extraction with an organic solvent.

Monitoring and Characterization

The progress of the de-acetylation reaction can be effectively monitored by Thin Layer Chromatography (TLC) or, more quantitatively, by ¹H NMR spectroscopy.

  • TLC: The disappearance of the starting material (4,5-diacetyl-oxadiazepine) and the appearance of a more polar product spot (the de-acetylated oxadiazepine) can be observed.

  • ¹H NMR Spectroscopy: This is a powerful tool for monitoring the reaction. The ¹H NMR spectrum of the starting material, 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine, is expected to show a characteristic singlet for the six methyl protons of the two acetyl groups in the range of δ 2.0 - 2.2 ppm[1]. Upon successful de-acetylation, this signal will disappear, and new signals corresponding to the N-H protons of the hexahydro-1,4,5-oxadiazepine will appear. The chemical shift of these N-H protons can be broad and variable depending on the solvent and concentration[5]. The signals for the methylene protons of the heterocyclic ring will also shift.

Predicted ¹H NMR Chemical Shifts:

CompoundProtonsPredicted Chemical Shift (ppm)
4,5-diacetyl-hexahydro-1,4,5-oxadiazepineCH₃ (Acetyl)2.0 - 2.2 (s, 6H)[1]
Ring CH₂Multiplets
hexahydro-1,4,5-oxadiazepineNHBroad singlet (variable)[5]
Ring CH₂Multiplets (shifted from starting material)

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient reagent, reaction time, or temperature. For the acidic protocol, ensure a continuous flow of anhydrous HCl. For the basic protocol, ensure the concentration of the base is adequate.

  • Ring Opening: The oxadiazepine ring may be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures for prolonged periods. Studies on related oxadiazole heterocycles have shown instability at pH values far from the optimal range of 3-5[6]. If significant degradation is observed (e.g., by the appearance of multiple unexpected spots on TLC), consider lowering the reaction temperature or shortening the reaction time.

  • Work-up Issues: Emulsions can form during the extractive work-up of the basic protocol. To mitigate this, the addition of brine to the aqueous layer can help to break up the emulsion.

  • Safety - Acidic Protocol: Anhydrous hydrogen chloride is a corrosive and toxic gas. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Safety - Basic Protocol: Concentrated potassium hydroxide is highly corrosive. Handle with care and wear appropriate protective gear. The reaction is also conducted at a high temperature, so precautions against thermal hazards should be taken.

Conclusion

The de-acetylation of 4,5-diacetyl-oxadiazepines is a crucial step in the synthesis of various valuable compounds. Both acidic and basic hydrolysis protocols offer effective means to achieve this transformation. The choice of method will depend on the specific requirements of the subsequent synthetic steps, the stability of the substrate, and the desired final product form. By carefully following the detailed protocols and considering the troubleshooting and safety advice provided in these application notes, researchers can confidently and efficiently perform this important deprotection reaction.

References

  • Singh, R., & Tandon, V. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 101(9), 3324–3335. [Link]

  • Bora, U. (2011). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry, 23(2), 941-942.
  • Zarei, S., Motard, M., & Cecioni, S. (2024). Stable Amide Activation of N-Acetylated Glycosamines for the Synthesis of Fused Polycyclic Glycomimetics. Organic Letters.
  • Avetisyan, A. A., et al. (2011). N-DEACETYLATION OF SOME AROMATIC AMIDES. Chemical Journal of Armenia, 64(2), 160-166.
  • US Patent No. US7598376B2. Process for the preparation of[1][2][4]-oxadiazepine derivatives.

  • Canadian Patent No. CA2579742A1. A process for the preparation of[1][2][4]-oxadiazepane derivatives.

  • Grynkiewicz, G., et al. (1989). A mild and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. Tetrahedron Letters, 30(11), 1351-1354.
  • US Patent No. US7598376B2. Process for the preparation of[1][2][4]-oxadiazepine derivatives.

  • ResearchGate. (n.d.). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Diacetyl-[1][2][4]-oxadiazepine. Retrieved from [Link]

  • PubChem. (n.d.). hexahydro-1,4,5-Oxadiazepine dihydrobromide. Retrieved from [Link]

  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Laganà, A., et al. (1993). A hydrolysis method using microwaves: determination of N-acetyl- and N-glycolylneuraminic acids in biological systems by fluorometric high-performance liquid chromatography. Analytical Biochemistry, 215(1), 43-49.
  • Papoutsi, Z., et al. (1995). Solid-phase extraction of 1,4-benzodiazepines from biological fluids.
  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

Sources

Application

large-scale synthesis of 1,4,5-Oxadiazepane dihydrochloride

Application Note: Scalable Synthesis of 1,4,5-Oxadiazepane Dihydrochloride Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction 1,4,5-Oxadiazepane dihydrochloride (CAS 405281-14-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1,4,5-Oxadiazepane Dihydrochloride

Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

1,4,5-Oxadiazepane dihydrochloride (CAS 405281-14-3) is a highly versatile seven-membered heterocyclic building block. It is utilized extensively in the synthesis of complex pharmaceutical intermediates and agrochemicals. Most notably, it serves as a critical structural scaffold in the commercial manufacturing of pinoxaden, a highly effective herbicide of the tetrahydropyrazolodione class (1)[1], (2)[2]. The dihydrochloride salt form is preferred in industrial applications due to its enhanced aqueous solubility, crystalline stability, and ease of handling during downstream processing (3)[3].

Mechanistic Rationale and Route Selection

The scalable synthesis of 1,4,5-oxadiazepane dihydrochloride relies on a robust, two-step sequence: an initial base-mediated cyclization followed by acidic deprotection (4)[4].

Step 1: N,N'-Alkylation and Cyclization The direct alkylation of unprotected hydrazine with 2,2'-dichlorodiethyl ether leads to uncontrollable oligomerization. To circumvent this, an N,N'-diacylhydrazine (typically N,N'-diacetylhydrazine) is utilized (4)[4]. The acyl protecting groups serve a dual purpose: they attenuate the nucleophilicity of the hydrazine nitrogen atoms to prevent over-alkylation, and they sterically direct the intramolecular SN​2 cyclization to form the seven-membered oxadiazepane ring (5)[5]. The use of polar aprotic solvents (such as DMSO, NMP, or DMA) is critical; these solvents poorly solvate the nucleophilic nitrogen anions generated by the base, thereby maximizing their reactivity toward the alkyl halide (4)[4].

Step 2: Acidic Deprotection and Salt Formation The intermediate 4,5-diacyl-[1,4,5]-oxadiazepane undergoes hydrolysis using a hydrohalic acid (e.g., anhydrous hydrogen chloride) in a high-boiling polar solvent such as diethylene glycol (4)[4]. The acid catalyzes the cleavage of the amide bonds. As the free amine is released, it is immediately protonated to form the insoluble dihydrochloride salt. This continuous precipitation drives the equilibrium forward, ensuring complete deprotection and facilitating straightforward isolation via filtration (4)[4].

Experimental Methodology: Large-Scale Protocol

This protocol is designed with self-validating in-process controls (IPCs) to ensure high yield and purity at an industrial scale, preventing batch failure and impurity carryover.

Protocol A: Synthesis of 4,5-Diacetyl-[1,4,5]-oxadiazepane (Intermediate)
  • Reactor Preparation: Charge a dry, glass-lined reactor with 1000 mL of DMSO and 1.0 equivalent of N,N'-diacetylhydrazine.

  • Base Addition: Add 2.5 equivalents of a mild base (e.g., potassium carbonate).

    • Causality: The base neutralizes the HCl generated during the alkylation. A mild base is selected over strong hydroxides to prevent premature cleavage of the acetyl protecting groups.

  • Alkylation: Heat the reaction mixture to 90°C. Slowly dose 1.2 equivalents of 2,2'-dichlorodiethyl ether over a period of 2 to 4 hours (4)[4].

    • Causality: Controlled dosing manages the exothermic nature of the substitution reaction and minimizes the formation of linear oligomers.

  • In-Process Control (IPC): Monitor the reaction via GC-MS or HPLC. Proceed to the next step only when the residual N,N'-diacetylhydrazine is <1%. This self-validates the completion of the cyclization.

  • Isolation: Cool the mixture to 20°C and filter off the inorganic salts (e.g., KCl). Concentrate the filtrate under vacuum. Precipitate the intermediate by adding an alcohol (e.g., isopropanol), filter, and dry to yield 4,5-diacetyl-[1,4,5]-oxadiazepane.

Protocol B: Deprotection to 1,4,5-Oxadiazepane Dihydrochloride
  • Suspension: Suspend the 4,5-diacetyl-[1,4,5]-oxadiazepane intermediate in a high-boiling alcohol (e.g., diethylene glycol) at a ratio of 1:4 (w/v) (4)[4].

  • Acidification: Introduce anhydrous HCl gas (3.0 to 5.0 equivalents) continuously over 8 to 10 hours while maintaining the temperature between 40°C and 45°C (4)[4].

    • Causality: Anhydrous HCl in a non-aqueous alcoholic solvent acts as a potent deprotecting agent while simultaneously forming the target dihydrochloride salt, driving its precipitation out of the solution.

  • Thermal Maturation: Maintain the reaction suspension at 43°C to 45°C for an additional 10 to 12 hours to ensure complete cleavage of both acetyl groups (4)[4].

  • Degassing and Filtration (IPC): Degas the reaction suspension at 40°C to 45°C to remove residual HCl. Cool the mixture to 10°C and observe the phase separation. Filter the crystalline product (4)[4].

  • Washing and Drying: Wash the filter cake with cold methyl acetate to remove residual diethylene glycol and organic impurities. Dry under vacuum to afford 1,4,5-oxadiazepane dihydrochloride (typically ~90% purity with some solvent bound in the crystals) (4)[4].

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the cyclization and deprotection steps, highlighting the superiority of polar aprotic solvents and high-boiling alcohols (4)[4].

Reaction StepSolvent SystemBase / Acid ReagentTemperature (°C)Yield (%)Purity (%)
CyclizationDMSOK₂CO₃9076.0>95.0
CyclizationDMFK₂CO₃9055.085.0
DeprotectionDiethylene GlycolAnhydrous HCl (gas)43–4585.090.0
DeprotectionWaterAqueous HCl (37%)10065.080.0

Process Workflow Visualization

The following diagram illustrates the critical path and process controls for the two-step synthesis.

G N1 N,N'-Diacetylhydrazine + 2,2'-Dichlorodiethyl ether N2 Step 1: Cyclization (DMSO, K₂CO₃, 90°C) N1->N2 Alkylation N3 IPC: GC-MS / HPLC Target: <1% Starting Material N2->N3 Reaction Monitoring N4 4,5-Diacetyl-[1,4,5]-oxadiazepane (Isolated Intermediate) N3->N4 Filtration & Precipitation N5 Step 2: Deprotection (Diethylene Glycol, HCl gas, 45°C) N4->N5 Hydrolysis N6 IPC: Phase Separation Target: Complete Crystallization N5->N6 Salt Formation N7 1,4,5-Oxadiazepane Dihydrochloride (Final Product) N6->N7 Filtration & Drying

Two-step industrial synthesis workflow of 1,4,5-oxadiazepane dihydrochloride with IPCs.

References

  • US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents. 4

  • 1,4,5-Oxadiazepane dihydrochloride | Benchchem. 3

  • SnAP-Hydrazine-Helv SUBMIT_Revised - Research Collection (ETH Zurich). 5

  • Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects - CHIMIA. 1

  • WO 2020/201974 A1 - Novel process for preparation of key intermediate of pinoxaden - Googleapis.com. 2

Sources

Method

Advanced Application Note: 1,4,5-Oxadiazepane Dihydrochloride in the Design and Synthesis of Dynamic Coordination Polymers

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the realm of reticular chemistry, the design of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. While rigid aromatic linkers (e.g., terephthalic acid) dominate the field, the incorporation of flexible, aliphatic heterocycles introduces stimuli-responsive, "breathing" behaviors into the framework.

1,4,5-Oxadiazepane dihydrochloride is a highly versatile, seven-membered heterocyclic salt containing an oxygen atom and a cyclic hydrazine moiety (N4–N5) [1]. Historically utilized as a critical intermediate in the synthesis of bioactive molecules and agrochemicals like the herbicide pinoxaden [2], its unique structural topology makes it an exceptional building block for advanced coordination chemistry.

The Chemical Logic of the Oxadiazepane Core

The utility of 1,4,5-oxadiazepane in coordination polymers stems from two key structural features:

  • N–N Bond Stereodynamics: The adjacent N4 and N5 atoms form a cyclic hydrazine linkage. This bond undergoes dynamic conformational rotation and nitrogen inversion, allowing appended functional groups to seamlessly transition between syn and anti geometries [3]. This flexibility is the thermodynamic engine driving the "breathing" effect in the resulting MOFs.

  • Heteroatom Synergy: The ether oxygen (O1) acts as a weak hydrogen-bond acceptor or secondary coordination site, while the secondary amines (once free-based from the dihydrochloride salt) serve as potent nucleophiles for ligand extension.

To utilize this molecule in MOF synthesis, the non-coordinating dihydrochloride salt must first be neutralized. The free base is then functionalized via N,N'‑alkylation with carboxylate-bearing arms to generate a bidentate or tetradentate linker, such as H₂L-OXD (1,4-bis(4-carboxybenzyl)-1,4,5-oxadiazepane).

Synthetic Workflow

Workflow A 1,4,5-Oxadiazepane Dihydrochloride B Free-Basing (NaOH, H2O) A->B C Ligand Extension (SN2 & Hydrolysis) B->C D Solvothermal Assembly C->D E Dynamic MOF [Zn(L-OXD)]n D->E

Synthetic workflow from 1,4,5-oxadiazepane dihydrochloride to dynamic coordination polymer.

Experimental Protocols

Protocol A: Synthesis of the Extended Linker (H₂L-OXD)

This protocol details the transformation of the commercial dihydrochloride salt into a rigid-flexible hybrid dicarboxylic acid linker.

Step 1: Free-Basing the Precursor

  • Dissolve 10.0 mmol of 1,4,5-oxadiazepane dihydrochloride in 20 mL of deionized water.

  • Slowly add 22.0 mmol of NaOH (1 M aqueous solution) under continuous stirring at 0 °C.

  • Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free 1,4,5-oxadiazepane base.

  • Causality & Validation: The dihydrochloride salt is electrophilically inert. Neutralizing the salt (verified by an aqueous pH > 10 prior to extraction) exposes the lone pairs on the N4/N5 atoms, activating them for the subsequent Sₙ2 reaction.

Step 2: N,N'‑Alkylation

  • Dissolve the free base (10.0 mmol) in 50 mL of anhydrous acetonitrile.

  • Add methyl 4-(bromomethyl)benzoate (21.0 mmol) and anhydrous K₂CO₃ (30.0 mmol).

  • Reflux the mixture at 82 °C for 24 hours under a nitrogen atmosphere.

  • Causality & Validation: K₂CO₃ acts as an acid scavenger, neutralizing the HBr byproduct to prevent re-protonation of the oxadiazepane nitrogens. Reaction completion is self-validated via TLC (Hexane:EtOAc 3:1), observing the complete disappearance of the bromomethyl reactant.

Step 3: Saponification and Acidification

  • Isolate the diester intermediate via filtration and solvent evaporation.

  • Dissolve the intermediate in a THF/H₂O mixture (1:1 v/v, 40 mL) and add LiOH·H₂O (40.0 mmol). Stir at room temperature for 12 hours.

  • Acidify the solution dropwise with 2 M HCl until the pH reaches 3.0. Collect the resulting white precipitate (H₂L-OXD) via vacuum filtration, wash with water, and dry under vacuum at 60 °C.

  • Causality & Validation: The basic hydrolysis cleaves the methyl esters. Subsequent acidification protonates the carboxylates, drastically reducing aqueous solubility and forcing the pure H₂L-OXD ligand to precipitate. Validation is achieved via ¹H NMR (DMSO-d₆), confirming the disappearance of the methyl ester singlet at ~3.8 ppm.

Protocol B: Solvothermal Assembly of the Coordination Polymer

This protocol utilizes the synthesized H₂L-OXD to construct a zinc-based dynamic MOF.

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve H₂L-OXD (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in 5 mL of a DMF/Ethanol mixture (4:1 v/v).

  • Modulation: Add 100 µL of glacial acetic acid to the solution.

    • Causality: Acetic acid acts as a competitive monodentate modulator. It temporarily caps the Zn²⁺ sites, slowing down the coordination of the multidentate H₂L-OXD ligand. This reversibility prevents the formation of kinetic amorphous precipitates and drives the system toward a highly crystalline thermodynamic product.

  • Thermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling induces thermal shock, leading to crystal fracturing and defect formation. Slow cooling ensures the isolation of high-quality single crystals suitable for X-ray diffraction.

  • Washing: Decant the mother liquor and wash the resulting colorless block crystals with fresh DMF (3 × 5 mL) followed by Ethanol (3 × 5 mL) to remove unreacted salts and trapped modulators.

Structural Logic & Mechanistic Mapping

Logic Core 1,4,5-Oxadiazepane Core (Flexible 7-membered ring) N_atoms N4, N5 Hydrazine Linkage (Stereodynamic Sites) Core->N_atoms O_atom O1 Ether Oxygen (H-bond acceptor) Core->O_atom Mod N,N'-Alkylation (Rigid Carboxylate Arms) N_atoms->Mod Functionalization Prop Dynamic/Breathing MOF (Stimuli-Responsive Porosity) O_atom->Prop Guest Interactions Coord Metal Coordination (Zn2+ Nodes) Mod->Coord Solvothermal Coord->Prop Framework Assembly

Structural logic mapping of the oxadiazepane core to dynamic MOF properties.

Quantitative Data & Characterization Standards

To ensure the trustworthiness and reproducibility of the synthesized framework, the following analytical benchmarks must be met. Deviations from these values indicate incomplete ligand functionalization or suboptimal solvothermal modulation.

ParameterExpected ValueAnalytical MethodDiagnostic Purpose
Ligand (H₂L-OXD) Yield > 75%Gravimetric AnalysisValidates the efficiency of the Sₙ2 alkylation and hydrolysis steps.
Phase Purity Matches simulatedPowder X-ray Diffraction (PXRD)Confirms the bulk material matches the single-crystal structure without amorphous impurities.
Crystal Size 50 – 200 µmOptical MicroscopyEnsures crystals are large enough for Single-Crystal X-Ray Diffraction (SCXRD).
BET Surface Area 800 – 1200 m²/gN₂ Isotherm (77 K)Quantifies framework porosity; lower values indicate pore collapse or trapped solvent.
Thermal Stability Stable up to 320 °CThermogravimetric Analysis (TGA)Determines the operational temperature limits before framework degradation occurs.

References

[2] Muehlebach, M., et al. (2009). Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part I: Discovery of the novel cereal herbicide pinoxaden. Bioorganic & Medicinal Chemistry, 17(12), 4241-4256. Available at:[Link]

[3] Kim, Y. J., et al. (2004). Use of N−N Bond Stereodynamics in Ring-Closing Metathesis to Form Medium-Sized Rings and Macrocycles. Organic Letters, 6(22), 3981-3984. Available at:[Link][4] Muehlebach, M., et al. (2021). Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects. CHIMIA, 75(8), 681. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4,5-Oxadiazepane Dihydrochloride

Welcome to the dedicated technical support center for the handling and purification of 1,4,5-Oxadiazepane dihydrochloride. This guide is engineered for research scientists and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the handling and purification of 1,4,5-Oxadiazepane dihydrochloride. This guide is engineered for research scientists and drug development professionals dealing with the unique physicochemical challenges of this heterocyclic diamine salt.

Instead of relying on generic purification templates, this guide deconstructs the specific molecular behavior of the 1,4,5-oxadiazepane ring to provide causality-driven, self-validating protocols.

Physicochemical Profiling & Causality

Understanding the molecule is the foundational step in designing a purification strategy. 1,4,5-Oxadiazepane dihydrochloride (CAS 405281-14-3)[1] is a highly polar, hydrophilic molecule. The free base has a computed XLogP3 of -0.8[2], meaning it preferentially partitions into aqueous environments. The formation of the dihydrochloride salt (CID 74764057)[3] exacerbates this polarity, making the compound highly hygroscopic and prone to "oiling out" (forming a biphasic liquid system rather than crystallizing) when trace water is present.

Table 1: Physicochemical Properties & MS Data
PropertyValueCausality / Impact on Purification
Molecular Formula C₄H₁₂Cl₂N₂ODihydrochloride salt form requires highly polar protic solvents for dissolution.
Molecular Weight 175.06 g/mol High mass-to-carbon ratio indicates extreme hydrophilicity.
Monoisotopic Mass (Free Base) 102.079 DaUseful for LC-MS tracking during free-basing workflows[2].
XLogP3 (Free Base) -0.8Free base is water-soluble; requires exhaustive extraction with moderately polar organics (e.g., DCM).
H-Bond Donors / Acceptors 2 / 3Strong hydrogen bonding leads to solvent entrapment during crystallization.

Core Purification Workflows

Depending on the synthetic route—often involving diethylene glycol derivatives and hydrazine[4]—the crude product may contain varying levels of polar impurities. We recommend a bifurcated approach based on the initial purity of the crude material.

G Crude Crude 1,4,5-Oxadiazepane Dihydrochloride Assess Assess Impurity Profile (LC-MS / NMR) Crude->Assess PathA Low Impurity (<15%) Direct Recrystallization Assess->PathA Minor byproducts PathB High Impurity (>15%) Free-Basing & Re-salting Assess->PathB Major byproducts Recryst Dissolve in Hot Anhydrous MeOH Add Ether Anti-solvent PathA->Recryst FreeBase Neutralize with 2M NaOH Extract in DCM PathB->FreeBase Pure Pure 1,4,5-Oxadiazepane Dihydrochloride (>98%) Recryst->Pure Filtration & Vacuum Dry Resalt Dry Organic Layer Precipitate with HCl in Ether FreeBase->Resalt Resalt->Recryst Final Polish

Workflow for 1,4,5-Oxadiazepane Dihydrochloride Purification

Detailed Step-by-Step Methodologies

Protocol A: Anhydrous Recrystallization (For >85% Purity Crude)

Causality: Recrystallization relies on a steep solubility gradient. Because the dihydrochloride salt is virtually insoluble in non-polar solvents but highly soluble in protic solvents, we use a binary solvent system (Methanol/Diethyl Ether). Anhydrous conditions are strictly maintained to prevent the hygroscopic salt from dissolving in atmospheric moisture.

  • Dissolution: Suspend 1.0 g of crude 1,4,5-oxadiazepane dihydrochloride in 5-10 mL of anhydrous methanol in a rigorously dried flask under nitrogen.

  • Heating: Warm the suspension to 50°C until complete dissolution occurs. Do not exceed 60°C to prevent thermal degradation of the diazepane ring.

  • Hot Filtration (Self-Validating Step): Filter the hot solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts. If the filter clogs immediately, the impurity profile is too high, and you must pivot to Protocol B.

  • Anti-Solvent Addition: While maintaining stirring at 40°C, add anhydrous diethyl ether dropwise until the solution becomes persistently turbid (the "cloud point").

  • Annealing: Turn off the heat and allow the solution to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting crystals rapidly on a Büchner funnel under a stream of dry nitrogen. Wash with cold anhydrous ether and dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Protocol B: Free-Basing, Extraction, and Re-Salting (For <85% Purity Crude)

Causality: When crude mixtures contain significant polar byproducts (e.g., residual diethylene glycol from synthesis[4]), direct crystallization fails due to co-precipitation. By converting the salt to its free base, we temporarily alter its solubility profile, allowing extraction into moderately polar organic solvents while leaving highly polar impurities in the aqueous waste.

  • Free-Basing: Dissolve the crude salt in a minimal amount of distilled water. Chill to 0°C. Slowly add 2M NaOH dropwise until the pH reaches 10-11.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (5 x 20 mL). Causality note: The free base is highly water-soluble (XLogP3 -0.8)[2], necessitating exhaustive, multiple extractions rather than a single wash.

  • Drying (Self-Validating Step): Combine the organic layers and dry over anhydrous Na₂SO₄. Filter, then evaporate a 1 mL aliquot to dryness and weigh it to confirm mass transfer before proceeding.

  • Re-Salting: Cool the main DCM solution to 0°C. Vigorously stir and add 2.0 equivalents of 2M HCl in diethyl ether dropwise. The dihydrochloride salt will immediately precipitate as a white solid.

  • Isolation: Filter under nitrogen, wash with ether, and proceed to Protocol A for a final polish.

Troubleshooting Guides & FAQs

G Issue Issue: Product Oils Out Instead of Crystallizing CheckWater Is water present in the solvent system? Issue->CheckWater YesWater Yes CheckWater->YesWater NoWater No CheckWater->NoWater ActionWater Switch to strictly anhydrous solvents YesWater->ActionWater CheckTemp Is the anti-solvent added too rapidly at RT? NoWater->CheckTemp ActionTemp Add anti-solvent dropwise at elevated temp, then cool CheckTemp->ActionTemp Yes ActionSeed Add seed crystals or triturate with cold ether CheckTemp->ActionSeed No

Troubleshooting decision tree for oiling out during crystallization

Q1: Why is my 1,4,5-oxadiazepane dihydrochloride turning into a sticky paste instead of a crystalline solid? A1: This is a classic symptom of hygroscopicity combined with solvent entrapment. The dihydrochloride salt rapidly absorbs atmospheric moisture, creating a localized aqueous micro-environment that causes the crystal lattice to collapse into an oil. Solution: Perform all filtrations under a positive pressure of dry nitrogen or argon. If the product has already oiled out, triturate it vigorously with cold, anhydrous acetone or diethyl ether to draw out the trapped water.

Q2: How do I remove residual diethylene glycol or hydrazine byproducts from the synthesis? A2: Diethylene glycol is notoriously difficult to remove via standard recrystallization because it acts as a co-solvent, preventing the salt from precipitating. You must use Protocol B . By free-basing the mixture, the diethylene glycol remains entirely in the aqueous phase, while the 1,4,5-oxadiazepane free base is extracted into DCM.

Q3: My yield drops significantly during recrystallization. How can I optimize solvent ratios? A3: A massive yield drop indicates that the methanol-to-ether ratio is too high, keeping the salt dissolved. To optimize, utilize a self-validating test tube scale: take 100 mg of crude, dissolve in 0.5 mL MeOH, and titrate with ether using a microsyringe until turbidity persists. Scale this exact volumetric ratio to your main batch.

Q4: Can I use preparative reverse-phase HPLC for this compound? What are the recommended conditions? A4: Yes, but standard acidic conditions (0.1% TFA) will yield the trifluoroacetate salt, not the dihydrochloride. If you must use prep-HPLC to clear closely eluting impurities, use a highly aqueous mobile phase (e.g., 100% Water to 20% Acetonitrile gradient) on a hydrophilic interaction liquid chromatography (HILIC) column, as the compound will elute in the void volume of a standard C18 column due to its extreme polarity. Post-purification, you must perform an ion-exchange step or Protocol B to reinstall the HCl counterions.

Table 2: Solvent Selection Guide for Recrystallization
SolventRoleBoiling PointSuitabilityCausality / Notes
Methanol Primary Solvent64.7°CExcellentHigh solubility for the dihydrochloride salt; easy to remove under vacuum.
Ethanol Primary Solvent78.3°CGoodLower solubility than MeOH, requires larger volumes but yields higher purity crystals.
Diethyl Ether Anti-Solvent34.6°CExcellentForces rapid precipitation due to low dielectric constant; highly volatile.
Acetone Anti-Solvent / Wash56.0°CModerateGood for trituration, but prolonged heating can cause unwanted imine formation with the secondary amines.

References

  • National Center for Biotechnology Information. "1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem." PubChem, [Link]

  • National Center for Biotechnology Information. "1,4,5-Oxadiazepane dihydrochloride | C4H12Cl2N2O | CID 74764057 - PubChem." PubChem, [Link]

  • Muehlebach, Michel, et al. "Aryldiones incorporating a[1,4,5]oxadiazepane ring. Part 2: Chemistry and biology of the cereal herbicide pinoxaden." ResearchGate, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Oxadiazepane Ring Formation

Welcome to the technical support center dedicated to the synthesis of oxadiazepane rings. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in forming this val...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of oxadiazepane rings. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in forming this valuable seven-membered heterocyclic scaffold. The synthesis of medium-sized rings like oxadiazepanes is often complicated by unfavorable thermodynamics and kinetics, which can lead to low yields and the formation of undesirable side products.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the oxadiazepane ring?

The formation of the oxadiazepane core typically relies on intramolecular cyclization of a suitable linear precursor. The specific strategy depends on the desired substitution pattern and the bonds being formed. Key approaches include:

  • Intramolecular Nucleophilic Substitution: This involves a nucleophilic atom (e.g., nitrogen or oxygen) attacking an electrophilic carbon center within the same molecule to close the ring.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form a key C-N bond within the ring. This is particularly useful for constructing aryl-fused oxadiazepanes.[2][3]

  • Reductive Amination: An intramolecular reaction between an amine and an aldehyde or ketone functional group within the precursor to form the C-N bond and close the ring.[1]

  • Ring-Closing Metathesis (RCM): Used when the precursor contains two terminal alkenes. An organometallic catalyst (typically ruthenium-based) facilitates the formation of a new double bond, closing the ring.[4][5]

  • Cyclization of Diacylated Hydrazines: Reacting N,N'-diacylated hydrazines with suitable dielectrophiles (e.g., 2,2'-dichlorodiethyl ether) can form the oxadiazepane ring system.[6]

Q2: Why is the formation of a seven-membered ring like oxadiazepane so challenging?

The difficulty arises from several interconnected factors:

  • Unfavorable Enthalpy and Entropy: The formation of seven-membered rings is entropically disfavored compared to smaller five- or six-membered rings. There is also significant transannular strain (steric interactions across the ring) that can destabilize the transition state and the final product.

  • Slow Cyclization Kinetics: The probability of the reactive ends of a flexible linear precursor finding each other in the correct conformation for cyclization is low. This leads to slow reaction rates.[1]

  • Competing Intermolecular Reactions: Due to the slow intramolecular kinetics, intermolecular reactions, such as dimerization or polymerization, often become dominant, consuming the starting material and drastically reducing the yield of the desired monomeric ring.[1]

Q3: My starting materials are pure, but the reaction is still failing. What non-reagent factors should I check first?

Before extensively modifying the core reagents, it's crucial to verify the foundational reaction parameters.

  • Anhydrous and Inert Conditions: Many cyclization reactions, especially those involving organometallic catalysts or strong bases, are highly sensitive to moisture and oxygen.[4][7] Ensure all glassware is oven- or flame-dried, solvents are properly dried and degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Reaction Temperature: Temperature control is critical. Some reactions require heating to overcome activation energy barriers, while others may need sub-ambient temperatures to prevent side reactions or catalyst decomposition.[1][4] An initial temperature screen is often a valuable investment.

  • Stirring and Homogeneity: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized concentration gradients, which can favor intermolecular side reactions. If reactants are not fully dissolved, this can also impede the reaction.

In-Depth Troubleshooting Guide: Low or No Product Formation

This section addresses specific scenarios where the desired oxadiazepane product is obtained in low yield or not at all.

Issue 1: Intramolecular Cyclization Fails to Initiate

Question: My TLC/LC-MS analysis shows only unreacted starting material, even after extended reaction times. What are the most likely causes and how can I fix them?

Answer: This issue typically points to a problem with reaction activation, the choice of reagents, or the fundamental reaction setup.

Causality and Solutions:
  • Poor Reagent Reactivity/Activation:

    • Leaving Group (Nucleophilic Substitution): If your strategy involves a nucleophilic substitution, ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide). If using a hydroxyl group, it must be activated first.

    • Base Selection (for deprotonation): The chosen base may not be strong enough to deprotonate the nucleophile effectively. For example, when deprotonating an amine or amide, a stronger base like NaH, KHMDS, or Cs₂CO₃ may be required instead of a weaker organic base like triethylamine.[7][9] The compatibility of the base and solvent is also critical.[7]

    • Catalyst Activity (for catalyzed reactions): If using a catalyst (e.g., Palladium for Buchwald-Hartwig or Ruthenium for RCM), it may be inactive. Ensure the catalyst is fresh and was handled under inert conditions to prevent degradation.[4]

  • Unfavorable Reaction Kinetics:

    • Concentration Effects: The concentration of your linear precursor is one of the most critical parameters. Intramolecular reactions are favored at high dilution (typically 0.001-0.01 M), which minimizes the chance of two different molecules reacting with each other (intermolecular reaction).[1][4] This is often referred to as operating under "high dilution principle."

    • Temperature: The reaction may require more thermal energy. Consider incrementally increasing the reaction temperature, monitoring for any signs of decomposition.[8] Microwave irradiation can sometimes be effective at promoting difficult cyclizations by rapidly heating the reaction mixture.[10][11]

Troubleshooting Workflow: Low or No Product

G start Low or No Product check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Confirm Anhydrous/ Inert Conditions check_sm->check_conditions eval_reagents Evaluate Reagent Choice check_conditions->eval_reagents eval_params Evaluate Reaction Parameters eval_reagents->eval_params Reagents OK node_base Is Base Strong Enough? eval_reagents->node_base Reagents Suspect node_cat Is Catalyst Active? eval_reagents->node_cat Reagents Suspect node_lg Is Leaving Group Adequate? eval_reagents->node_lg Reagents Suspect optimize Systematically Optimize & Monitor eval_params->optimize Parameters OK node_conc Decrease Concentration (High Dilution) eval_params->node_conc Parameters Suspect node_temp Screen Temperature Range eval_params->node_temp Parameters Suspect node_solv Change Solvent eval_params->node_solv Parameters Suspect node_base->optimize node_cat->optimize node_lg->optimize node_conc->optimize node_temp->optimize node_solv->optimize

Caption: A logical diagram for troubleshooting low product yield.

Issue 2: Side Product Formation Dominates the Reaction

Question: My main product is not the desired oxadiazepane, but rather a dimer or a polymer. How can I promote the intramolecular cyclization?

Answer: The formation of dimers and polymers is a classic sign that the intermolecular reaction rate is exceeding the intramolecular rate. The solution lies in manipulating the reaction conditions to favor the molecule reacting with itself.

Causality and Solutions:
  • Concentration: As mentioned previously, this is the most impactful variable.

    • High Dilution: Running the reaction at very low concentrations (0.01 M to 0.001 M) is the standard approach.[1][4] This can be achieved by adding the substrate solution very slowly via a syringe pump to the reaction vessel, which maintains a constantly low concentration of the unreacted linear precursor.

  • Substrate Conformation:

    • "Template Effects": The presence of certain atoms or groups can pre-organize the linear precursor into a conformation that is favorable for cyclization. This is known as the Thorpe-Ingold effect. While not always easy to change, consider if your substrate design could be altered to be more rigid or pre-disposed to cyclize.

    • Solvent Choice: The solvent can influence the conformation of the substrate.[1] Screening different solvents (e.g., polar aprotic like DMF, non-polar like toluene) can sometimes reveal an optimal medium that favors the cyclization-prone conformation.

Visualizing the Competition

G sub Linear Precursor (A) sub->sub Intramolecular Cyclization prod Desired Oxadiazepane (Monomer) sub2 Linear Precursor (B) sub->sub2 high_dil Favored by: - High Dilution - Rigid Precursor side_prod Dimer / Polymer low_dil Favored by: - High Concentration - Flexible Precursor

Caption: Competition between intra- and intermolecular reactions.

Issue 3: Optimizing a Buchwald-Hartwig Cyclization

Question: I am attempting an intramolecular Buchwald-Hartwig C-N coupling to form my oxadiazepane, but the yield is poor. How do I optimize the catalyst, ligand, and base combination?

Answer: The Buchwald-Hartwig amination is a complex catalytic cycle, and its efficiency is highly dependent on the interplay between the palladium precursor, the phosphine ligand, and the base.

Key Parameters and Optimization Strategies:
ParameterCommon ChoicesRationale and Optimization Tips
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) or pre-Pd(0) sources. Their choice is often less critical than the ligand, but a screen may be beneficial.[9]
Phosphine Ligand XPhos, SPhos, BINAP, Xantphos, BrettPhosThe ligand is crucial. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.[9][12] The choice is substrate-dependent; therefore, a high-throughput screen of different ligands is the most effective optimization strategy.[12]
Base Cs₂CO₃, K₃PO₄, K₂CO₃, NaOtBuThe base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes side reactions. NaOtBu is a very strong base, while carbonates are milder. The choice can significantly impact the reaction outcome.[2][9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required. Toluene and dioxane are common choices due to their high boiling points, allowing for higher reaction temperatures.[9]
Temperature 80-110 °CMost Buchwald-Hartwig reactions require heating to drive the catalytic cycle.[9]
Decision Tree for Buchwald-Hartwig Optimization

G start Low Yield in Buchwald-Hartwig Cyclization screen_ligands Screen Ligands (e.g., XPhos, SPhos, Xantphos) start->screen_ligands best_ligand Identify Best Ligand screen_ligands->best_ligand screen_bases Screen Bases with Best Ligand (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) best_ligand->screen_bases best_base Identify Best Base screen_bases->best_base screen_solv_temp Screen Solvent & Temperature (e.g., Toluene vs Dioxane, 80-110°C) best_base->screen_solv_temp optimized Optimized Conditions screen_solv_temp->optimized

Caption: Systematic optimization workflow for Buchwald-Hartwig reactions.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Cyclization

This protocol provides a starting point for optimization.

Materials:

  • Linear precursor containing an aryl halide and an amine/amide (1.0 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the linear precursor, base, palladium precursor, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.[9]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired oxadiazepane.

References

  • Benchchem. (2025).
  • Abu-Hashem, A. A., et al. (2025). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 22(8), 801-817.
  • Benchchem. (2025). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • ResearchGate. (n.d.). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]

  • Benchchem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. [Link]

  • The Open Medicinal Chemistry Journal. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • Macmillan, D. W. C., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Angewandte Chemie International Edition, 48(45), 8525-8529. [Link]

  • Dinda, S., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(52), 32937-32947. [Link]

  • Benchchem. (2025).
  • Google Patents. (2006). A process for the preparation of[7][8][13]-oxadiazepine derivatives.

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]

  • JCR. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • Verma, P., Gupta, S., & Yadav, V. S. (2017). Catalyst-free and facile green synthesis of some novel oxazepine derivatives. Der Chemica Sinica, 8(4), 425-431. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis.
  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • University of South Florida. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Houghten, R. A., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Molecules, 25(11), 2693. [Link]

Sources

Troubleshooting

stability issues of 1,4,5-Oxadiazepane dihydrochloride in solution

Technical Support Center: Troubleshooting 1,4,5-Oxadiazepane Dihydrochloride Stability in Solution Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1,4,5-Oxadiazepane Dihydrochloride Stability in Solution

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering yield drops and intermediate degradation when working with 1,4,5-Oxadiazepane dihydrochloride (CAS: 405281-14-3). This seven-membered heterocycle is a highly valuable building block, most notably serving as the core scaffold in the synthesis of tetrahydropyrazolodione agrochemicals like the herbicide Pinoxaden. However, transitioning this compound from a stable solid salt to a reactive solution-phase intermediate introduces significant stability challenges. This guide is designed to troubleshoot these specific issues, explaining the mechanistic causality behind degradation and providing self-validating protocols to ensure experimental success.

Section 1: Core Stability FAQs

Q1: Why does my 1,4,5-Oxadiazepane solution degrade rapidly after I neutralize it for a coupling reaction? Causality & Insight: The root cause lies in the intrinsic reactivity of the unprotected hydrazine moiety within the seven-membered ring. Commercially, 1,4,5-Oxadiazepane is supplied as a dihydrochloride salt. The protonation of the two nitrogen atoms creates an electron-poor core that is highly stable and resists oxidation. However, when you neutralize the solution (pH > 7) using bases like triethylamine (TEA) to prepare for a coupling reaction, you generate the NH-free free base. Research on1 confirms that NH-free hydrazine derivatives have severely limited stability and are highly susceptible to oxidative degradation and hydrolytic ring-opening in solution. Therefore, the free base cannot be stored and must be trapped immediately.

Q2: What are the optimal conditions for preparing and storing a stock solution? Causality & Insight: If your workflow requires a stock solution, do not neutralize it . Dissolve the dihydrochloride salt in strictly neutral or slightly acidic solvents (e.g., distilled water or ethanol). The native aqueous solution of the2 (pH < 3). Under these protonated conditions, the heterocycle is protected from auto-oxidation and remains stable for up to 72 hours at 4°C.

Q3: My downstream acylation to form a Pinoxaden intermediate is suffering from low yields. How do I fix the bottleneck? Causality & Insight: The most common procedural error is adding the acid-binding agent (base) to the oxadiazepane solution before the electrophile is present. If the base is added too early, the transient free base degrades before the electrophile can react. Industrial syntheses of 3 dictate that the reaction must be a self-validating system: the electrophile and the oxadiazepane salt must be co-suspended, and the base is added dropwise so that the free base is consumed the exact millisecond it is generated.

Section 2: Quantitative Data & Stability Metrics

To facilitate precise experimental planning, I have summarized the critical physicochemical and stability data for4 below:

ParameterValue / ObservationExperimental Implication
Appearance White to light yellow crystalDiscoloration (e.g., dark brown) indicates oxidative degradation of the solid.
Aqueous pH (0.1M) Acidic (< 3.0)Requires >2.0 equivalents of base (e.g., TEA) for complete neutralization during synthesis.
Salt Stability (Aqueous, pH < 4) > 72 hours at 4°CSafe for short-term stock solution storage; keep chilled.
Free Base Stability (Neutralized, pH 8) Highly unstable (t1/2 < 2 hours at 25°C)Precludes isolation; mandates immediate in situ trapping with an electrophile.
Solubility Soluble in water and alcoholsEnables versatile solvent selection for biphasic or polar organic reactions.

Section 3: Validated Experimental Protocols

Protocol: In Situ Neutralization and Immediate Acylation Workflow Objective: To successfully utilize 1,4,5-Oxadiazepane dihydrochloride in a coupling reaction (e.g., reacting with an aryl malonate) without losing yield to free-base degradation.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.0 equivalent of 1,4,5-Oxadiazepane dihydrochloride in an anhydrous, aprotic solvent (e.g., Xylene or Dichloromethane).

  • Electrophile Introduction: Add 1.05 equivalents of the target electrophile (e.g., diethyl 2-(2,6-diethyl-4-methylphenyl)malonate) directly to the suspension. Mechanistic Causality: Having the electrophile intimately mixed with the salt before neutralization ensures that the transient free base is trapped immediately upon formation.

  • Thermal Control: Chill the reaction mixture to 0°C – 5°C using an ice bath. Lowering the thermal energy suppresses the activation energy required for competing oxidative degradation pathways.

  • Controlled Neutralization: Add 2.2 equivalents of an acid-binding agent (e.g., Triethylamine) dropwise over 30 minutes. The base neutralizes the dihydrochloride salt, precipitating triethylamine hydrochloride and generating the reactive 1,4,5-oxadiazepane free base, which immediately attacks the electrophile.

  • Reaction Maturation & Workup: Allow the reaction to slowly warm to the required reaction temperature (e.g., refluxing in xylene for specific malonate condensations). Once complete, filter off the triethylamine hydrochloride salt and concentrate the organic layer to isolate the stable, acylated product.

Section 4: Mechanistic Visualizations

The following diagrams map the logical relationships governing the stability of 1,4,5-Oxadiazepane and the validated workflow for handling it.

G Salt 1,4,5-Oxadiazepane Dihydrochloride (Protonated, Stable State) pH < 3 BaseAddition Addition of Acid-Binding Agent (e.g., Triethylamine) Salt->BaseAddition FreeBase 1,4,5-Oxadiazepane Free Base (NH-Free, Highly Reactive) pH > 7 BaseAddition->FreeBase Degradation Oxidative / Hydrolytic Degradation (Ring Opening) FreeBase->Degradation Delayed Reaction Exposure to O2/H2O Product Acylated Target Compound (e.g., Pinoxaden Intermediate) FreeBase->Product Immediate Trapping with Electrophile

pH-dependent stability and reaction pathway of 1,4,5-Oxadiazepane.

Workflow Step1 Step 1: Suspend Dihydrochloride Salt in Aprotic Solvent Step2 Step 2: Add Electrophile (Pre-mix) Step1->Step2 Step3 Step 3: Chill to 0°C (Thermal Control) Step2->Step3 Step4 Step 4: Dropwise Addition of Base (In Situ Generation) Step3->Step4 Step5 Step 5: Immediate Coupling & Workup Step4->Step5

Validated workflow for in situ neutralization to prevent intermediate degradation.

References

  • Source: chembk.
  • Source: benchchem.
  • Source: ethz.ch (ETH Zurich Research Collection)
  • Source: justia.com (Justia Patents)

Sources

Optimization

Technical Support Center: Synthesis of 1,4,5-Oxadiazepanes

Mitigating Dimer Formation: A Troubleshooting and Strategy Guide Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepane derivatives. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Dimer Formation: A Troubleshooting and Strategy Guide

Welcome to the technical support center for the synthesis of 1,4,5-oxadiazepane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with dimerization during the critical cyclization step. The formation of seven-membered rings, such as 1,4,5-oxadiazepanes, is often a delicate balance between the desired intramolecular reaction and a competing intermolecular pathway that leads to dimers and higher-order oligomers.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you favor the formation of the target monomer.

Troubleshooting Dimer Formation in Real-Time

This section addresses common issues observed during the synthesis of 1,4,5-oxadiazepanes in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct. How can I confirm it's a dimer?

Answer: The first step is to characterize the byproduct thoroughly. A combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically sufficient.

  • Mass Spectrometry: The most direct evidence will come from MS. The dimer should have a molecular weight that is exactly double that of your expected monomeric 1,4,5-oxadiazepane. Look for the [2M+H]⁺ or [2M+Na]⁺ ion in your ESI-MS or a corresponding molecular ion in other ionization techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra of the dimer will be more complex than those of the monomer but should show a repeating pattern of signals. The integration of the proton signals in the ¹H NMR spectrum will correspond to twice the number of protons in the starting linear precursor.

  • Chromatography: On Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the dimer will typically have a different retention factor (Rf) or retention time than the monomer, usually indicating a higher molecular weight and potentially different polarity.

Question 2: What are the primary chemical principles driving dimer formation over the desired intramolecular cyclization?

Answer: The competition between intramolecular cyclization (monomer formation) and intermolecular reaction (dimer/polymer formation) is governed by reaction kinetics and thermodynamics.[4][5]

  • Concentration: This is the most critical factor. At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, favoring the intermolecular pathway.[5]

  • Reaction Kinetics: The rate of the intermolecular reaction is second-order with respect to the precursor concentration, while the intramolecular reaction is first-order. Therefore, as concentration increases, the rate of dimerization increases more rapidly than the rate of cyclization.

  • Thermodynamics and Ring Strain: The formation of seven-membered rings can be enthalpically and entropically less favorable than the formation of five- or six-membered rings.[1] This inherent barrier can make the intermolecular reaction pathway more competitive.[6]

Question 3: My current protocol is yielding over 50% dimer. What immediate changes can I make to my reaction conditions to favor the monomer?

Answer: To shift the equilibrium towards the desired monomer, you need to implement strategies that favor the first-order intramolecular reaction.

  • Drastically Reduce Concentration (The High Dilution Principle): This is the most effective and widely used strategy.[7] By lowering the concentration of your linear precursor to the range of 0.001–0.05 M, you significantly decrease the probability of intermolecular collisions.

  • Slow Addition of Reactants: Instead of adding all the precursor at once, use a syringe pump to add it slowly over several hours to a heated reaction mixture.[7] This technique maintains a pseudo-high dilution environment, where the concentration of the precursor at any given moment is extremely low, as it is consumed almost as quickly as it is added.[7]

  • Increase the Reaction Temperature: In some cases, increasing the temperature can provide the necessary activation energy to overcome the barrier for the intramolecular cyclization. However, this must be balanced against the potential for side reactions or degradation.

Frequently Asked Questions (FAQs)

Q: What exactly is the "high dilution principle" and how does it work?

A: The high dilution principle is a foundational concept in macrocyclization and the synthesis of medium-sized rings.[7] It states that by conducting a reaction in a large volume of solvent, thereby keeping the concentration of the reactant low, the rate of intramolecular reactions can be favored over intermolecular reactions.[5][7] This is a direct consequence of the differing reaction orders: the intramolecular reaction rate depends on the concentration of one molecule, while the intermolecular rate depends on the concentration of two molecules.

Q: Can the choice of solvent affect the monomer-to-dimer ratio?

A: Yes, the solvent can play a role, although it is often secondary to concentration. A solvent that can stabilize the transition state of the intramolecular cyclization, perhaps through hydrogen bonding or other non-covalent interactions, may help to favor monomer formation. Additionally, the viscosity of the solvent can influence diffusion rates; however, the primary role of the solvent in this context is to act as a diluent.

Q: Are there specific synthetic routes for related heterocycles that are known to minimize dimerization?

A: Yes, methods like the intramolecular aza-Wittig reaction have been successfully used to synthesize nitrogen-containing heterocycles, including seven-membered rings.[8][9][10] This reaction involves the intramolecular reaction of an iminophosphorane with a carbonyl group (like a ketone or ester) and is often highly efficient for ring closure.[9][11] The high reactivity and geometric constraints of the intermediates can strongly favor the intramolecular pathway.

Key Experimental Protocols
Protocol 1: 1,4,5-Oxadiazepane Synthesis via Intramolecular Cyclization Under High Dilution

This protocol outlines a general procedure for a cyclization reaction to form a 1,4,5-oxadiazepane, emphasizing the high dilution technique to suppress dimer formation.

Materials:

  • Linear precursor (e.g., a compound with a terminal nucleophile and a terminal leaving group)

  • Anhydrous, high-purity solvent (e.g., THF, DMF, Acetonitrile)

  • Base (if required for the specific reaction, e.g., K₂CO₃, Cs₂CO₃)

  • Syringe pump

  • Three-neck round-bottom flask equipped with a condenser and nitrogen inlet

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • To the three-neck flask, add the bulk of the anhydrous solvent (to achieve a final concentration of ~0.005 M) and the base (if applicable). Heat the solvent to reflux.

  • Dissolve the linear precursor in a small amount of the same anhydrous solvent in a gas-tight syringe.

  • Place the syringe on the syringe pump and connect it to the reaction flask via a needle through a septum.

  • Set the syringe pump to add the precursor solution to the refluxing solvent over a period of 8-12 hours.

  • After the addition is complete, allow the reaction to continue refluxing for an additional 2-4 hours to ensure complete consumption of the starting material.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the product and the absence of starting material.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography to separate the monomer from any residual starting material and dimer.

ParameterStandard ConditionsHigh Dilution ConditionsExpected Outcome
Concentration 0.1 - 0.5 M0.001 - 0.01 MIncreased Monomer:Dimer Ratio
Addition Method All at onceSlow addition via syringe pumpFavors intramolecular reaction
Temperature VariesTypically refluxOvercomes activation barrier
Visualizing the Competing Pathways

The fundamental challenge is directing the reaction down the intramolecular path.

Caption: Intramolecular vs. Intermolecular Pathways.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve issues with dimer formation.

Troubleshooting_Dimerization start High Dimer Yield Detected (>20%) check_conc Is reaction concentration > 0.05 M? start->check_conc implement_hd Implement High Dilution: 1. Lower concentration to < 0.01 M 2. Use syringe pump for slow addition check_conc->implement_hd Yes check_temp Is reaction sluggish at lower concentration? check_conc->check_temp No implement_hd->check_temp increase_temp Carefully increase temperature. Monitor for degradation. check_temp->increase_temp Yes alt_route Consider alternative synthetic routes (e.g., Aza-Wittig reaction) check_temp->alt_route No, but dimer still persists success Monomer Yield Improved increase_temp->success alt_route->success

Caption: Troubleshooting Flowchart for Dimer Formation.

References
  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Eguchi, S. (1991). THE AZA-WITTIC REACTION IN HETEROCYCLIC SYNTHESIS. A REVIEW.
  • Wikipedia. (n.d.). Aza-Wittig reaction. Retrieved from [Link]

  • NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]

  • Radosevich, A. T., et al. (2018). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 140(1), 35-38.
  • Abdou, M. M. (2017). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. Current Organic Synthesis, 14(5), 686-705.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86.
  • Marsden, J. A., et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. Organic Letters, 10(13), 2701-2704.
  • Greenwald, R. B., et al. (2006). An Intramolecular Cyclization Reaction Is Responsible for the in Vivo Inefficacy and Apparent pH Insensitive Hydrolysis Kinetics of Hydrazone Carboxylate Derivatives of Doxorubicin.
  • ResearchGate. (n.d.). Metal‐free intramolecular cyclization of propargyl hydrazides leading to pyrazoles 50. Retrieved from [Link]

  • Liu, L., et al. (2012). Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides.
  • ResearchGate. (n.d.). The intramolecular oxidative cyclization/1, 2‐carbon migration of hydrazides to the synthesis of triazolopyridinones. Retrieved from [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]

  • de la Torre, B., et al. (2016). Thermal selectivity of intermolecular versus intramolecular reactions on surfaces.
  • National Institutes of Health. (n.d.). Cyclization in Linear Step-Growth Polymerizations. Retrieved from [Link]

  • American Chemical Society. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5031-5039.
  • YouTube. (2021, February 1). Intermolecular vs intramolecular reactions. Retrieved from [Link]

  • Sanchez, J., & McCormick, A. V. (1993). Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane.
  • Barluenga, J., et al. (2014). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 16(7), 1944-1947.
  • SciSpace. (n.d.). Seven-Membered Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Scilit. (n.d.). The synthesis of seven-membered rings: General strategies and the design and development of a new class of cycloaddition reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the three classes of intramolecular reactions utilized.... Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of[7][11]-oxadiazepane derivatives. Retrieved from

  • ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2021, February 12). Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[7][8]oxadiazines. Retrieved from [Link]

  • MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Springer. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 1,4,5-Oxadiazepane Dihydrochloride Production

Welcome to the technical support center for the production of 1,4,5-Oxadiazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of 1,4,5-Oxadiazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for challenges encountered during the scale-up of this important chemical intermediate. The information presented here is synthesized from established chemical principles and process scale-up expertise to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Pathway and Key Scale-Up Considerations

The synthesis of 1,4,5-Oxadiazepane Dihydrochloride is typically a two-step process. The first step involves the formation of a 4,5-diacyl-[1][2][3]-oxadiazepine intermediate, followed by an acid-catalyzed deacylation to yield the final dihydrochloride salt. While the laboratory-scale synthesis may appear straightforward, scaling up this process introduces a new set of challenges that can impact yield, purity, and safety.

Key areas of concern during scale-up include:

  • Reaction Energetics and Heat Management: The deacylation step, in particular, can be exothermic and requires careful thermal control to prevent runaway reactions and the formation of impurities.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactor vessels is critical for consistent reaction progress and to avoid localized "hot spots."[1][4]

  • Crystallization and Isolation: Controlling the crystallization process to achieve the desired crystal form, particle size distribution, and purity can be complex. Issues such as solvent inclusion and polymorphism are common challenges.[5][6]

  • Impurity Profile and Control: Side reactions that are negligible at the lab scale can become significant at a larger scale, necessitating robust purification strategies.

  • Drying and Product Handling: The final product's physical properties, such as hygroscopicity and flowability, can pose challenges during drying and packaging.

The following troubleshooting guide addresses specific issues you may encounter in a question-and-answer format.

II. Troubleshooting Guide: From Reaction to Isolation

A. Reaction Stage: Deacylation and Impurity Formation

Question 1: We are observing a significant exotherm during the addition of hydrochloric acid for the deacylation step, making temperature control difficult at the pilot scale. What are the risks, and how can we mitigate them?

Answer:

An uncontrolled exotherm during the acid-catalyzed deacylation is a critical safety concern and can also negatively impact your product's quality.[7][8] The primary risks are:

  • Runaway Reaction: In a worst-case scenario, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[1][3]

  • Impurity Formation: Elevated temperatures can promote side reactions, such as degradation of the starting material or product, leading to a more complex impurity profile.

  • Solvent Boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure build-up in the reactor.

Mitigation Strategies:

  • Slow, Controlled Addition: Add the hydrochloric acid solution subsurface at a slow, controlled rate to allow the reactor's cooling system to dissipate the generated heat effectively.[8]

  • Adequate Cooling: Ensure your reactor has sufficient cooling capacity. This may involve using a jacketed vessel with a chilled fluid or internal cooling coils.[1]

  • Dilution: Performing the reaction at a lower concentration can help to moderate the heat evolution.

  • Process Monitoring: Utilize real-time temperature monitoring and consider implementing an automated system to stop the acid addition if the temperature exceeds a predefined safety limit.[2]

Question 2: After scaling up the deacylation reaction, we are seeing a new, unidentified impurity in our crude product. How can we identify and control this?

Answer:

The emergence of new impurities upon scale-up is a common challenge, often due to subtle changes in reaction conditions or prolonged reaction times.

Identification and Control Strategy:

  • Characterization: Isolate the impurity using preparative chromatography and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mechanistic Investigation: Once the structure is known, propose a plausible mechanism for its formation. This could be a degradation product from overheating, a byproduct from an incomplete reaction, or a reaction with residual starting materials or solvents.

  • Process Parameter Optimization:

    • Temperature Control: As discussed in the previous point, stricter temperature control can often minimize the formation of degradation products.

    • Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of either the acid or the diacyl intermediate could lead to side reactions.

    • Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

B. Crystallization and Isolation

Question 3: Our final product, 1,4,5-Oxadiazepane Dihydrochloride, is difficult to crystallize and often comes out as an oil or a sticky solid. How can we improve the crystallization process?

Answer:

Oiling out or the formation of sticky solids during crystallization is often related to issues with supersaturation, solvent choice, and impurities.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is crucial for successful crystallization.[9] You may need to screen a variety of anti-solvents to add to your reaction mixture to induce crystallization. A combination of a solvent in which the product is soluble and an anti-solvent in which it is insoluble is often effective.

  • Controlled Cooling Profile: A slow and controlled cooling rate is essential to allow for orderly crystal growth. Crash cooling often leads to the formation of oils or amorphous material.

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired polymorphic form can promote crystallization and help control the crystal size.

  • Purity of the Crude Material: Impurities can act as crystallization inhibitors. If the problem persists, consider an additional purification step (e.g., a carbon treatment or a quick filtration) before crystallization.

Question 4: We have identified the presence of the high-boiling point solvent used in the reaction (e.g., diethylene glycol) within our final product crystals. How can we prevent this solvent inclusion?

Answer:

Solvent inclusion in the crystal lattice is a common problem, especially with high-boiling point solvents.[5][10] This can impact the product's purity, stability, and handling properties.

Prevention and Remediation Strategies:

  • Crystallization Solvent System: If possible, perform a solvent swap to a lower-boiling point solvent from which the product can be crystallized. This is the most effective way to avoid inclusion of the high-boiling point solvent.

  • Anti-Solvent Addition: A carefully controlled addition of an anti-solvent can sometimes "crash out" the product, leaving the high-boiling solvent in the mother liquor.

  • Slurry Washing: After filtration, washing the wet cake with a suitable solvent in which the desired product has low solubility can help remove the entrapped high-boiling solvent.[10]

  • Drying Conditions: A carefully designed drying process with appropriate temperature and vacuum can sometimes remove entrapped solvent, but this is often difficult for lattice-included solvents.

ParameterRecommendation for Minimizing Solvent Inclusion
Crystallization Perform a solvent swap to a lower boiling point solvent before crystallization.
Cooling Rate Employ a slow and controlled cooling profile.
Washing Use an effective displacement wash with a suitable solvent after filtration.
C. Drying and Product Handling

Question 5: Our 1,4,5-Oxadiazepane Dihydrochloride appears to be hygroscopic, leading to handling and stability issues. How can we manage this?

Answer:

Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to caking, degradation, and difficulties in accurately weighing the material.

Management Strategies:

  • Controlled Environment: Handle the final product in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Appropriate Packaging: Store the product in tightly sealed containers with a desiccant.

  • Drying Process Optimization: Ensure the drying process is effective in removing residual water without causing degradation. This may involve drying under vacuum at a controlled temperature.

  • Particle Size Engineering: Sometimes, larger crystals can have a lower surface area and may be less prone to moisture uptake.

III. Experimental Protocols and Visualizations

A. General Protocol for Deacylation and Crystallization
  • Charge the 4,5-diacyl-[1][2][3]-oxadiazepine intermediate and a suitable high-boiling point solvent (e.g., diethylene glycol) to the reactor.

  • Heat the mixture to the desired reaction temperature (e.g., 40-50°C).

  • Slowly add a solution of hydrogen chloride in a suitable solvent over a period of 8-12 hours, maintaining the reaction temperature within a narrow range (e.g., ± 2°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • If necessary, perform a solvent swap to a more suitable crystallization solvent.

  • Add an anti-solvent slowly to induce crystallization.

  • Cool the slurry further and hold for a sufficient time to maximize yield.

  • Filter the product and wash the cake with a suitable solvent.

  • Dry the product under vacuum at a controlled temperature.

B. Visualization of the Scale-Up Workflow and Troubleshooting

Scale_Up_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_finishing Product Finishing cluster_troubleshooting Troubleshooting Points Reaction_Start Charge Diacyl Intermediate & Solvent HCl_Addition Controlled HCl Addition Reaction_Start->HCl_Addition In_Process_Control In-Process Control (HPLC) HCl_Addition->In_Process_Control Exotherm Exotherm Control? HCl_Addition->Exotherm In_Process_Control->HCl_Addition Incomplete Reaction_Complete Reaction Completion In_Process_Control->Reaction_Complete Complete Cooling Cooling Reaction_Complete->Cooling Impurity New Impurities? Reaction_Complete->Impurity Crystallization Crystallization (Seeding/Anti-solvent) Cooling->Crystallization Filtration Filtration Crystallization->Filtration Oiling_Out Oiling Out? Crystallization->Oiling_Out Washing Cake Washing Filtration->Washing Solvent_Inclusion Solvent Inclusion? Filtration->Solvent_Inclusion Drying Drying (Vacuum, Temp Control) Washing->Drying Final_Product Final Product: 1,4,5-Oxadiazepane Dihydrochloride Drying->Final_Product Hygroscopicity Hygroscopic? Final_Product->Hygroscopicity

Caption: A flowchart of the scale-up process for 1,4,5-Oxadiazepane Dihydrochloride with key troubleshooting points.

IV. Frequently Asked Questions (FAQs)

Q1: What are the typical yields and purity I can expect from this process at scale? A1: Based on available literature, yields for the two-step process are generally in the range of 60-70%, with the purity of the isolated dihydrochloride salt being around 90% before further purification.

Q2: Are there any specific safety precautions I should take when handling 1,4,5-Oxadiazepane Dihydrochloride? A2: Yes, it is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection.[11] You should always consult the material safety data sheet (MSDS) for specific handling and safety information.

Q3: Can I use a different acid for the deacylation step? A3: While other strong acids might also catalyze the deacylation, hydrochloric acid is commonly used to directly form the dihydrochloride salt. Using a different acid would necessitate an additional salt formation step.

Q4: What is the role of the high-boiling point solvent in the reaction? A4: High-boiling point polar solvents are often used to facilitate the reaction between the N,N'-diacylhydrazine and the 2,2'-disubstituted diethyl ether in the first step of the synthesis. They can also serve as the medium for the subsequent deacylation reaction.

Q5: How can I improve the flowability of the final product for easier handling and formulation? A5: The flowability of a powder is influenced by its particle size, shape, and moisture content. Controlling the crystallization process to obtain more uniform and spherical crystals can improve flow. Additionally, ensuring the product is thoroughly dried to minimize moisture content is crucial. In some cases, a milling step may be necessary to achieve the desired particle size distribution.

V. References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • F.A.S.T. GmbH. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. [Link]

  • Chemical Engineering. (n.d.). API Crystallization. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Development of a solvate as an active pharmaceutical ingredient: Developability, crystallisation and isolation challenges. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]

  • PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • PMC. (n.d.). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. [Link]

  • ResearchGate. (n.d.). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation. [Link]

  • Xytel India. (2025, September 24). Pilot Plants in Scale-Up: Role, Challenges and Guidelines. [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 1,4,5-Oxadiazepane Dihydrochloride Preparations

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,4,5-oxadiazepane and its dihydrochloride salt. As a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1,4,5-oxadiazepane and its dihydrochloride salt. As a critical intermediate in the synthesis of complex agrochemicals (such as the herbicide Pinoxaden) and novel pharmaceuticals, the purity of 1,4,5-oxadiazepane is paramount[1, 2].

This resource provides field-proven troubleshooting strategies, mechanistic insights into impurity formation, and self-validating protocols to ensure high-fidelity preparations.

Part 1: Troubleshooting Guide & FAQs

Q1: I am detecting a high concentration of late-eluting impurities in my HPLC chromatogram. What are these, and how do I prevent them?

A: Late-eluting peaks (Relative Retention Time > 1.2) are typically linear oligomers .

  • Causality: The synthesis of the seven-membered 1,4,5-oxadiazepane ring via N,N'-alkylation is thermodynamically and kinetically challenging. If the concentration of the protected hydrazine and alkylating agent is too high, intermolecular alkylation outcompetes the desired intramolecular ring closure, leading to polymeric chains [1].

  • Solution: Implement high-dilution conditions during the cyclization step. Ensure the reaction molarity is kept below 0.1 M. If oligomers are already present in the crude mixture, they can be removed by triturating the crude free base in a non-polar solvent (e.g., heptane or cyclohexane) before salt formation, as the oligomers exhibit significantly lower solubility in these solvents than the monomeric free base.

Q2: My 1,4,5-oxadiazepane dihydrochloride is highly hygroscopic and yields a sticky solid instead of a free-flowing powder. Why?

A: This is a classic symptom of sub-stoichiometric HCl addition or moisture carryover , resulting in a mixture of the mono-hydrochloride and dihydrochloride salts.

  • Causality: The two nitrogen atoms in the oxadiazepane ring have different pKa values. The first protonation occurs rapidly, but the second requires a sustained excess of anhydrous acid. If water is present, the dihydrochloride salt acts as a desiccant, absorbing moisture and forming a deliquescent mass.

  • Solution: Always use anhydrous solvents (e.g., dry diethyl ether or isopropyl alcohol) and bubble anhydrous HCl gas (or use a titrated HCl/dioxane solution).

  • Self-Validation Check: Before filtration, extract a 1 mL aliquot of the supernatant and test with wet pH paper; a pH < 2.0 confirms sufficient acid saturation for complete dihydrochloride formation.

Q3: We are using a modern oxidative coupling route. The final product has a faint blue/green tint. Is this acceptable?

A: No. A blue or green tint indicates residual transition metal contamination (typically Copper or Silver used as catalysts in oxidative cyclization) [3].

  • Causality: Transition metals coordinate strongly to the diamine motif of the oxadiazepane ring, forming stable, colored chelates that will carry over into downstream reactions.

  • Solution: Introduce a metal-scavenging step prior to salt formation. Wash the organic phase of the free base with an aqueous EDTA (ethylenediaminetetraacetic acid) solution or pass it through a silica pad doped with a thiol-functionalized scavenger. Verify removal via ICP-MS (target < 10 ppm).

Part 2: Visualizing Workflows and Logic

Synthesis and Impurity Generation Pathway

The following diagram illustrates the synthetic pathway and the specific junctures where critical impurities are generated.

Synthesis_Pathway N1 Protected Hydrazine + Alkylating Agent N2 Cyclization Reaction (Intramolecular) N1->N2 N3 Crude 1,4,5-Oxadiazepane (Free Base) N2->N3 Imp1 Linear Oligomers (Intermolecular) N2->Imp1 Side Reaction N4 Anhydrous HCl (Salt Formation) N3->N4 N5 1,4,5-Oxadiazepane Dihydrochloride N4->N5 Imp2 Mono-salts & Moisture N4->Imp2 Incomplete Rxn

Pathway of 1,4,5-Oxadiazepane synthesis highlighting critical points of impurity generation.

Chromatographic Troubleshooting Logic

Use this decision tree to rapidly diagnose and resolve issues based on HPLC impurity profiling.

Troubleshooting_Logic Start Impurity Detected (HPLC/GC) Check Analyze Polarity (Retention Time) Start->Check Polar High Polarity (Early Elution) Check->Polar NonPolar Low Polarity (Late Elution) Check->NonPolar Act1 Aqueous Wash or Recrystallize Polar->Act1 Act2 Non-Polar Solvent Trituration NonPolar->Act2

Decision tree for troubleshooting chromatographic impurities in oxadiazepane preparations.

Part 3: Quantitative Data & Impurity Profiling

To ensure batch-to-batch consistency, compare your analytical results against the established baseline profile for pharmaceutical/agrochemical-grade 1,4,5-oxadiazepane dihydrochloride [2].

Impurity ClassTypical HPLC RRT*Acceptance CriteriaPrimary Source / Causality
Unreacted Precursors 0.40 - 0.55< 0.10%Incomplete cyclization; insufficient reaction time.
Mono-hydrochloride 0.85< 0.50%Sub-stoichiometric HCl addition; moisture ingress.
1,4,5-Oxadiazepane 1.00 > 98.0% Target Product
Linear Oligomers 1.30 - 1.80< 0.20%Intermolecular side-reactions (concentration too high).
Heavy Metals (Cu/Ag) N/A (ICP-MS)< 10 ppmResidual catalysts from oxidative synthetic routes [3].

*RRT = Relative Retention Time (Target Product = 1.00)

Part 4: Self-Validating Experimental Protocol

Method: Anhydrous Precipitation and Purification of 1,4,5-Oxadiazepane Dihydrochloride

This protocol is designed to isolate the dihydrochloride salt while systematically eliminating oligomers and moisture-induced degradation.

Step 1: Free Base Preparation and Drying

  • Dissolve the crude 1,4,5-oxadiazepane free base in anhydrous isopropyl alcohol (IPA) at a ratio of 1 g / 10 mL.

  • Add anhydrous magnesium sulfate (MgSO₄) and stir for 15 minutes.

  • Filter the mixture through a Celite pad to remove the drying agent.

  • Causality: Removing trace water at this stage prevents the formation of a deliquescent mono-salt during HCl addition.

Step 2: Anhydrous HCl Addition

  • Transfer the dried filtrate to a 3-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel.

  • Chill the solution to 0–5 °C using an ice bath.

  • Slowly add 2.5 equivalents of a titrated HCl in dioxane solution dropwise over 30 minutes, maintaining vigorous stirring.

  • Self-Validation Check: Pause addition after 2.0 equivalents. Extract a 1 mL aliquot, centrifuge, and test the supernatant pH. If pH > 2.0, resume addition until pH < 2.0 is achieved, confirming complete conversion to the dihydrochloride.

Step 3: Controlled Crystallization

  • Once addition is complete, remove the ice bath and allow the suspension to warm to room temperature (20–25 °C) over 1 hour.

  • Slowly add anhydrous diethyl ether (5 mL per 1 g of starting material) as an anti-solvent to drive complete precipitation.

  • Causality: The highly polar dihydrochloride salt is insoluble in ether, while non-polar linear oligomers remain partially dissolved in the IPA/ether matrix.

Step 4: Filtration and Washing

  • Filter the white crystalline precipitate under a steady stream of nitrogen (to prevent atmospheric moisture absorption).

  • Wash the filter cake twice with cold, anhydrous diethyl ether (10 mL portions).

Step 5: Vacuum Drying

  • Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅).

  • Dry under high vacuum (< 10 mbar) at 40 °C for 12 hours.

  • Self-Validation Check: Weigh the product before and after the final 2 hours of drying. A mass change of < 0.1% validates that all residual solvents and unbound moisture have been successfully removed.

References

  • Muehlebach, M., et al. "Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects." CHIMIA, Swiss Chemical Society. URL: [Link]

  • "A process for the preparation of[1,4,5]-oxadiazepine derivatives." Google Patents (WO2006045587A1).
  • "Bioinspired Synthesis of Pinoxaden Metabolites Using a Site-Selective C–H Oxidation Strategy." ACS Publications, Journal of Organic Chemistry. URL: [Link]

Troubleshooting

effect of temperature and solvent on 1,4,5-oxadiazepane cyclization

Welcome to the Technical Support Center for the synthesis and cyclization of 1,4,5-oxadiazepane derivatives. The formation of seven-membered medium rings presents unique thermodynamic and kinetic challenges. Transannular...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and cyclization of 1,4,5-oxadiazepane derivatives. The formation of seven-membered medium rings presents unique thermodynamic and kinetic challenges. Transannular strain and an unfavorable entropy of activation often lead to competing intermolecular oligomerization.

As an Application Scientist, I have structured this guide to address the fundamental causality behind solvent and temperature selections, ensuring your cyclization workflows are highly reproducible, self-validating, and mechanistically sound.

Mechanistic Grounding: Overcoming the 7-Membered Ring Barrier

The successful cyclization of a 1,4,5-oxadiazepane core relies entirely on manipulating the activation energy ( Ea​ ) of the transition state through precise thermal and solvation controls. There are two primary synthetic pathways utilized in modern drug development:

The Classical Base-Mediated Pathway: This approach relies on the intramolecular double nucleophilic substitution of an acyclic precursor (e.g., an N,N'-diacylhydrazine derivative). Because the formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings, high temperatures (90–100 °C) are mandatory to provide the kinetic energy required to overcome the enthalpic barrier[1]. Furthermore, highly polar solvents (such as aqueous KOH, DMSO, or sulfolane) are required to solvate the charged nucleophilic intermediates and stabilize the polar transition state, thereby accelerating the intramolecular cyclization over intermolecular side reactions[1].

The SnAP (Tin Amine Protocol) Oxidative Pathway: A modern, highly functional-group-tolerant approach utilizes SnAP hydrazine reagents coupled with aldehydes. Unlike classical methods, this pathway proceeds via a copper-mediated, molecular oxygen-assisted radical cyclization[2]. Here, the solvent plays a dual role: fluorinated solvents like HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) act as strong hydrogen-bond donors, activating the intermediate hydrazone/imine for radical addition. Temperature control is uniquely strict (typically 65 °C); it must be high enough to initiate the radical cascade but low enough to prevent the thermal degradation of the sensitive carbon-tin bond or the racemization of the resulting highly optically active products[2].

System Visualization: Cyclization Pathways

G A Acyclic Precursors (Diacylhydrazines or SnAP Reagents) B Classical Base-Mediated Pathway A->B C SnAP Oxidative Pathway A->C D Polar Solvents (H2O/KOH) Temp: 90-100 °C B->D E Solvents: DCE or CH2Cl2:HFIP Temp: 65 °C C->E F Stabilized Anionic Transition State D->F Overcomes Enthalpic Barrier G HFIP-Activated Imine & Radical Intermediate E->G Promotes Radical Cyclization H 1,4,5-Oxadiazepane Core F->H G->H

Fig 1: 1,4,5-oxadiazepane cyclization pathways showing solvent and temperature dependencies.

Quantitative Data: Reaction Parameters

The following table synthesizes the optimal thermodynamic and solvent parameters for 1,4,5-oxadiazepane cyclization, providing a baseline for protocol optimization.

Cyclization MethodSolvent SystemOptimal TemperatureReaction TimeTypical YieldKey Mechanistic Role of Solvent
Classical Base-Mediated H₂O / KOH (aq)90–100 °C4–6 hours60–95%Solvates ionic intermediates; stabilizes polar TS
Classical Base-Mediated DMSO or Sulfolane90–100 °C2–5 hours70–85%Enhances nucleophilicity of deprotonated hydrazine
SnAP Oxidative Coupling DCE (1,2-Dichloroethane)65 °C16 hours50–75%Supports Cu-mediated radical generation
SnAP Oxidative Coupling CH₂Cl₂ : HFIP (4:1)25–65 °C12–16 hours60–80%HFIP H-bonds to imine, activating radical addition

Troubleshooting & FAQs

Q1: Why is my base-mediated cyclization yielding linear oligomers instead of the 7-membered ring? A: Seven-membered ring formation is entropically disfavored. If your reaction temperature drops below 80 °C, the system lacks the activation energy required for the intramolecular cyclization, allowing intermolecular collisions (oligomerization) to dominate. Solution: Ensure the internal reaction temperature is strictly maintained at 90–100 °C. Additionally, verify that your solvent is sufficiently polar (e.g., aqueous KOH or DMSO) to stabilize the transition state, and use appropriate dilution to favor the intramolecular pathway[1].

Q2: In the SnAP oxidative cyclization, I am observing poor yields and recovering unreacted hydrazone. What is going wrong? A: This usually points to a failure in imine activation or radical initiation. First, check your solvent. If you are using pure CH₂Cl₂, the imine intermediate is likely not electrophilic enough. Switch to a CH₂Cl₂:HFIP (4:1) mixture; HFIP is a critical hydrogen-bond donor that activates the intermediate for radical addition[2]. Second, ensure you are not rigorously degassing your solvent. This is a molecular oxygen-assisted oxidative cyclization—excluding O₂ will stall the catalytic cycle[2].

Q3: How does temperature affect the optical purity of chiral 1,4,5-oxadiazepanes synthesized via the SnAP protocol? A: 1,4,5-oxadiazepanes exhibit unusually high specific optical activity (optical rotations up to [α]D = –2000)[2]. However, excessive heating (>80 °C) during the copper-mediated cyclization can lead to the degradation of the chiral center or the decomposition of the sensitive SnAP hydrazine reagent. Solution: Maintain the temperature strictly at 65 °C in DCE. This provides enough thermal energy for the cyclization while preserving both the yield and the enantiomeric excess of the final heterocycle.

Validated Experimental Protocols

Protocol A: Classical Base-Mediated Cyclization[1]

Objective: Synthesis of [1,4,5]-oxadiazepine from 4,5-diacyl-[1,4,5]-oxadiazepine.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, introduce 10.8 g of deionized water, 100 g of potassium acetate, and 123.2 g of an aqueous 50% potassium hydroxide solution.

  • Heating & Addition: Heat the alkaline solution to 80–85 °C. Over the course of 15 minutes, carefully introduce 96.6 g of 4,5-diacetyl-[1,4,5]-oxadiazepine (96.5% purity).

  • Thermal Cyclization: Elevate the internal temperature to 90–100 °C. Maintain rigorous stirring at this temperature for exactly 4 hours to drive the entropically disfavored ring closure.

  • Extraction: Cool the reaction mixture to 50–75 °C. Extract the aqueous layer with chlorobenzene (1 x 200 g, followed by 2 x 100 g).

  • Validation Checkpoint: The combined chlorobenzene extracts should contain the cyclized [1,4,5]-oxadiazepine. Evaporate a small aliquot and analyze via ¹H NMR; the disappearance of acyclic terminal methyl/methylene signals and the appearance of the symmetric 7-membered ring multiplet validates the cyclization. Typical yield is ~80%.

Protocol B: SnAP Oxidative Cyclization (Chiral Synthesis)[2]

Objective: Synthesis of substituted 1,4,5-oxadiazepanes via SnAP hydrazine reagents.

  • Hydrazone Formation: Condense the SnAP Oxadiazepane reagent (1.0 equiv, 1.0 mmol) with the desired aldehyde (1.0 equiv, 1.0 mmol) in CH₂Cl₂ (0.2 M) over 4 Å molecular sieves at 0 °C for 5 hours. Isolate the hydrazone intermediate.

  • Solvent & Catalyst Setup: In a reaction vial open to the atmosphere (do not purge with inert gas), dissolve the hydrazone in 1,2-Dichloroethane (DCE) to achieve a 0.05 M concentration.

  • Oxidative Cyclization: Add Cu(OTf)₂ (1.0 equiv) and 2,6-lutidine (1.0 equiv).

  • Thermal Control: Heat the mixture to exactly 65 °C and stir for 16 hours. Note: If using a CH₂Cl₂:HFIP (4:1) solvent system instead of DCE, the reaction can often be run at lower temperatures (25–40 °C) due to HFIP activation.

  • Workup & Validation Checkpoint: Quench the reaction with aqueous ammonia to remove copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography. The isolated chiral oxadiazepane will exhibit an unusually large optical rotation (e.g., [α]D = -300 to -1000). Measuring this rotation serves as a self-validating metric of stereochemical integrity and successful cyclization.

References

  • WO2006045587A1 - A process for the preparation of [1,4,5]-oxadiazepine derivatives. Google Patents.
  • SnAP-Hydrazine-Helv SUBMIT_Revised - Research Collection. ETH Zurich Research Collection.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1,4,5-Oxadiazepane Synthesis Methods: Classical vs. Catalytic Approaches

The 1,4,5-oxadiazepane core—a seven-membered heterocycle containing one oxygen and two nitrogen atoms—has emerged as a highly valuable structural motif in both agrochemical development and medicinal chemistry. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4,5-oxadiazepane core—a seven-membered heterocycle containing one oxygen and two nitrogen atoms—has emerged as a highly valuable structural motif in both agrochemical development and medicinal chemistry. It serves as the critical backbone for blockbuster herbicides like pinoxaden[1] and acts as a conformationally distinct bioisostere for morpholines and piperazines in drug discovery.

However, synthesizing medium-sized (seven-membered) rings presents inherent thermodynamic and kinetic challenges, primarily due to transannular strain and entropic penalties during cyclization. As a Senior Application Scientist, I have evaluated the two predominant methodologies for constructing this ring system: the Classical Diacylhydrazine Alkylation (optimized for industrial scale) and the Modern SnAP-Hydrazine Oxidative Cyclization (optimized for late-stage functionalization and discovery).

This guide provides an objective, data-driven comparison of these two distinct synthetic paradigms, detailing the mechanistic causality, step-by-step protocols, and practical applications of each.

The Classical Industrial Route: Diacylhydrazine Alkylation

The classical approach to 1,4,5-oxadiazepane relies on the bimolecular condensation of a hydrazine derivative with a di-electrophile. This method was heavily optimized by Syngenta during the discovery and commercialization of the herbicide pinoxaden[1].

Mechanistic Causality

Attempting to react unprotected hydrazine directly with 2,2'-dichlorodiethyl ether typically results in uncontrolled over-alkylation, polymerization, or the formation of undesired macrocycles due to the high and unhindered nucleophilicity of the nitrogen atoms.

To circumvent this, the classical route employs N,N'-diacylhydrazines (e.g., N,N'-diacetylhydrazine). The electron-withdrawing acyl groups serve a dual purpose:

  • Nucleophilicity Modulation: They tame the reactivity of the hydrazine nitrogens, ensuring a controlled, stepwise SN​2 displacement of the chlorides.

  • Conformational Pre-organization: The steric bulk of the acyl groups restricts the rotational freedom of the hydrazine core, pre-organizing the intermediate for the entropically disfavored 7-exo-tet cyclization[2].

Following the cyclization, the acyl protecting groups must be removed. Recent patent literature demonstrates that high-temperature alkaline hydrolysis is superior to acidic deprotection, yielding the free 1,4,5-oxadiazepane in high purity[3].

Experimental Protocol: Industrial-Scale Synthesis

The following self-validating protocol is adapted from optimized patent literature for the bulk synthesis of the unsubstituted core[3].

Step 1: Alkylation (Formation of 4,5-diacetyl-1,4,5-oxadiazepane)

  • Charge a reactor with N,N'-diacetylhydrazine (1.0 equiv) and a polar aprotic solvent (e.g., DMSO or NMP).

  • Add finely pulverized potassium hydroxide (KOH, 85%, 2.2 equiv) while maintaining the internal temperature below 35 °C to prevent premature degradation.

  • Heat the mixture to 80–85 °C.

  • Add 2,2'-dichlorodiethyl ether (1.1 equiv) dropwise over 50 minutes. The polar aprotic solvent is critical here as it solvates the potassium cation, leaving the nucleophilic nitrogen highly reactive.

  • Maintain the reaction at 85 °C for 2–4 hours. Filter the mixture to remove KCl salts, yielding the diacyl intermediate.

Step 2: Alkaline Hydrolysis (Deacylation)

  • Suspend the 4,5-diacetyl-1,4,5-oxadiazepane intermediate in an aqueous solution of 50% KOH (excess).

  • Heat the mixture to 95–110 °C for 4 to 5 hours. Causality note: The addition of a phase-transfer catalyst like tetramethylammonium chloride (0.05 equiv) significantly accelerates the cleavage of the sterically hindered amides.

  • Cool to 70 °C and extract the aqueous phase with chlorobenzene.

  • Concentrate the organic layer to yield the free 1,4,5-oxadiazepane (Overall yield: 60–85%).

classical_route A N,N'-Diacylhydrazine + 2,2'-Dichlorodiethyl ether B Base (KOH) Polar Solvent (DMSO) 80-85°C A->B C 4,5-Diacyl-1,4,5-oxadiazepane B->C Alkylation D Hydrolysis Aq. KOH, 95-110°C C->D E 1,4,5-Oxadiazepane D->E Deacylation

Figure 1: Classical industrial synthesis of 1,4,5-oxadiazepane via N,N'-alkylation and hydrolysis.

The Modern Discovery Route: SnAP-Hydrazine Oxidative Cyclization

While the classical route is highly efficient for the unsubstituted core, it fails when complex, chiral, or highly substituted oxadiazepanes are required for structure-activity relationship (SAR) studies. To address this, the Bode Research Group developed the SnAP (Tin Amine Protocol) methodology[4].

Mechanistic Causality

The SnAP approach utilizes a pre-synthesized organotin-hydrazine reagent. The synthesis proceeds via a two-stage process: condensation and oxidative cyclization.

  • Condensation: The SnAP oxadiazepane reagent condenses with an aldehyde to form a stable hydrazone intermediate.

  • Oxidative Cyclization: Upon the addition of a copper(II) catalyst (Cu(OTf)₂) and molecular oxygen, the reaction undergoes a radical-mediated cyclization[5]. The Cu(II) species acts as a single-electron oxidant, cleaving the carbon-tin bond to generate a carbon-centered radical. This radical rapidly undergoes a 7-endo-trig cyclization onto the hydrazone carbon. Molecular oxygen acts as the terminal oxidant, turning over the copper catalyst and facilitating the final aromatization/oxidation step to yield the substituted heterocycle.

This method is highly prized in medicinal chemistry because it allows for the late-stage introduction of diverse functional groups simply by varying the commercially available aldehyde starting material[6].

Experimental Protocol: Discovery-Scale Synthesis

The following protocol is adapted from the optimized conditions reported by the Bode group for the generation of chiral, substituted 1,4,5-oxadiazepanes[5].

Step 1: Hydrazone Formation

  • Dissolve the SnAP oxadiazepane reagent (1.0 equiv, 1.0 mmol) and the desired aldehyde (1.0 equiv, 1.0 mmol) in anhydrous CH2​Cl2​ (0.2 M).

  • Add 4Å molecular sieves (100 mg) to drive the equilibrium forward by sequestering water.

  • Stir the mixture at 0 °C for 5 hours. Filter through a short pad of Celite to remove the sieves and concentrate the hydrazone intermediate.

Step 2: Copper-Mediated Oxidative Cyclization

  • Dissolve the crude hydrazone in 1,2-dichloroethane (DCE) to a concentration of 0.05 M.

  • Add Copper(II) triflate ( Cu(OTf)2​ , 1.0 equiv) and 2,6-lutidine (1.0 equiv). Causality note: 2,6-lutidine acts as a non-nucleophilic base to buffer the reaction and stabilize the active copper species without coordinating too tightly and shutting down catalysis.

  • Heat the reaction to 65 °C for 16 hours under an atmosphere of molecular oxygen.

  • Quench with aqueous ammonia, extract with CH2​Cl2​ , and purify via flash column chromatography (Yield: 40–75%, depending on the electronic nature of the aldehyde).

snap_route A SnAP Oxadiazepane Reagent + Aldehyde (R-CHO) B Molecular Sieves (4Å) CH2Cl2, 0°C A->B C Hydrazone Intermediate B->C Condensation D Cu(OTf)2, 2,6-Lutidine DCE, 65°C, O2 C->D E Substituted 1,4,5-Oxadiazepane D->E Oxidative Cyclization

Figure 2: Modern catalytic synthesis of substituted 1,4,5-oxadiazepanes using SnAP reagents.

Comparative Data Analysis

To guide your synthetic planning, the quantitative performance metrics and operational parameters of both methods are summarized below.

ParameterClassical Route (Diacylhydrazine Alkylation)Modern Route (SnAP-Hydrazine Cyclization)
Target Molecule Unsubstituted 1,4,5-oxadiazepane coreHighly substituted/chiral 1,4,5-oxadiazepanes
Overall Yield 60–85% (Highly reproducible)40–75% (Aldehyde-dependent)
Substrate Scope Very narrow (Limited by dihalide availability)Exceptionally broad (Aromatic, heteroaromatic, aliphatic)
Reaction Scale Multi-kilogram / IndustrialMilligram to Gram / Discovery
Thermal Profile Harsh (80 °C to 110 °C)Mild (0 °C to 65 °C)
Reagent Toxicity Low to Moderate (Standard bulk chemicals)High (Organotin reagents, heavy metal catalysts)
Cost per Gram Very Low (<$1/g at scale)High (Requires specialized SnAP reagents)
Primary Application Agrochemical manufacturing (e.g., Pinoxaden)Medicinal chemistry, SAR profiling, Library generation

Expert Conclusion & Recommendations

The choice between these two methodologies dictates the trajectory of your research or manufacturing program.

If your objective is to synthesize the unsubstituted 1,4,5-oxadiazepane core for use as a bulk intermediate (e.g., in agrochemical scale-up), the Classical Diacylhydrazine Route is unequivocally the superior choice. It utilizes inexpensive, commercially available starting materials, avoids toxic heavy metals, and scales seamlessly to multi-kilogram batches.

Conversely, if you are operating in a drug discovery environment where structural diversity, stereocontrol, and rapid analog generation are paramount, the SnAP-Hydrazine Route is the gold standard. While the reagent costs are higher and the scalability is currently limited to the gram scale, the ability to couple complex aldehydes in a single, predictable oxidative cyclization step saves weeks of tedious de novo synthesis.

References

  • A process for the preparation of [1,4,5]-oxadiazepine derivatives Google P
  • Fascinating Ambimobile Aryldiones in Crop Protection (Pinoxaden Discovery) Chimia
  • Oxidative Synthesis of Saturated Heterodiazepanes from Aldehydes with SnAP Hydrazine Reagents Helvetica Chimica Acta / ETH Zurich Research Collection
  • SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles Aldrichimica Acta / Bode Research Group

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,4,5-Oxadiazepane Derivatives: An X-ray Crystallography Perspective

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of modern drug discovery, seven-membered heterocyclic scaffolds are of profound interest due to their conformational flexibility and ab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of modern drug discovery, seven-membered heterocyclic scaffolds are of profound interest due to their conformational flexibility and ability to present substituents in diverse three-dimensional arrangements. Among these, the 1,4,5-oxadiazepane core is an emerging pharmacophore with potential applications in developing novel therapeutics.[1][2] The inherent structural complexity and multiple stereocenters that can arise in its derivatives necessitate robust and unequivocal structural validation. Understanding the precise three-dimensional arrangement of atoms is paramount for establishing definitive Structure-Activity Relationships (SAR), optimizing ligand-receptor interactions, and guiding computational modeling efforts.

This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural validation of 1,4,5-oxadiazepane derivatives. As the gold standard for determining the absolute configuration of a molecule, single-crystal X-ray diffraction provides an unambiguous snapshot of the molecular structure, revealing crucial details about bond lengths, bond angles, and the conformation of the flexible seven-membered ring.[3] This information is often unattainable with the same level of certainty by other methods. We will delve into the causality behind experimental choices, provide a detailed workflow, and present a comparative analysis to equip researchers with the insights needed for successful structural determination.

The Foundational Strength: Why X-ray Crystallography Prevails

At its core, X-ray crystallography is a technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms within the crystal.[4] For a novel 1,4,5-oxadiazepane derivative, this method moves beyond establishing connectivity (which spectroscopic methods can achieve) to providing a high-resolution, three-dimensional map of the molecule as it exists in the solid state.[5]

The key outputs—precise bond lengths, bond angles, and torsional angles—definitively establish the molecule's conformation. For a flexible seven-membered ring like 1,4,5-oxadiazepane, which can exist in a dynamic equilibrium of several conformations in solution, crystallography "freezes" the most stable conformation in the crystalline lattice, offering an invaluable piece of the structural puzzle.[3]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described below is a self-validating system; the quality of the outcome at each step dictates the feasibility of the next.

Step 1: Synthesis and Rigorous Purification

The prerequisite for any successful crystallization is high sample purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Synthesis: Synthesize the target 1,4,5-oxadiazepane derivative following established routes, such as the reaction of N,N'-diacylated hydrazines with a suitable dielectrophile.[6][7]

  • Purification: Purify the crude product using column chromatography on silica gel. The choice of eluent should be optimized to ensure the separation of any starting materials, by-products, or isomers.

  • Purity Confirmation: Confirm the purity of the final compound (>98%) using techniques like ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Step 2: The Art and Science of Crystallization

Growing a single crystal of suitable size and quality is often the most challenging step. The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.

  • Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of the concentrated compound solution on a slide (hanging) or a pedestal (sitting) over a larger reservoir of a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to further decrease solubility.

Step 3: Data Collection and Processing
  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Mount the crystal on a goniometer head.[8]

  • X-ray Diffraction: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[8]

  • Data Processing: The collected diffraction patterns are processed to determine the unit cell parameters, space group, and reflection intensities, which are essential for solving the structure.[8]

Step 4: Structure Solution, Refinement, and Validation

This final stage is computational. The processed data is used to generate an electron density map of the unit cell. An atomic model is fitted to this map and then refined to best match the experimental data. The quality of the final structure is assessed by metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Workflow for Structural Validation

The following diagram illustrates the logical flow from a synthesized compound to a validated molecular structure.

G cluster_synthesis Compound Preparation cluster_crystal Crystallography cluster_analysis Structural Analysis Compound Synthesized 1,4,5-Oxadiazepane Derivative Purification Purification (Column Chromatography) Compound->Purification Purity Purity & Identity Check (NMR, LC-MS) Purification->Purity Crystallization Single Crystal Growth (Vapor Diffusion / Slow Evaporation) Purity->Crystallization DataCollection X-ray Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Validated 3D Structure (CIF File) StructureSolution->FinalStructure Analysis Conformational Analysis Bond Lengths/Angles Stereochemistry FinalStructure->Analysis

Caption: Workflow for the structural validation of 1,4,5-oxadiazepane derivatives.

Comparative Analysis: Choosing the Right Tool for the Job

While X-ray crystallography is unparalleled for definitive 3D structure determination, it is often used in conjunction with other techniques that provide complementary information. The choice of technique depends on the specific question being asked.[4][9]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionSolid or Solution
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packingConnectivity, solution-state conformation (dynamic), proton/carbon environmentMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous determination of the static 3D structure.[5]Provides information on molecular dynamics and structure in a physiologically relevant state (solution).[4][10]High sensitivity, requires very small sample amounts, determines molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture.[4][9]Structure determination can be complex for larger molecules; provides an average of conformations in solution.[11]Provides no direct 3D structural or stereochemical information.
Resolution Atomic or near-atomic resolution.Lower resolution for 3D structures compared to crystallography.[9]Not applicable for 3D structure.
Hydrogen Atoms Positions are difficult to determine accurately due to low electron density.[5]Excellent for locating and analyzing hydrogen atoms (protons).Not directly observed.

Interpreting the Data: A Case Study Perspective

Upon successful structure determination of a novel 1,4,5-oxadiazepane derivative, the crystallographic data will provide invaluable insights. For instance, X-ray studies on related seven-membered heterocycles have often revealed non-planar "boat-like" or "chair-like" conformations for the ring system.[3] The crystallographic data will definitively show which conformation is preferred in the solid state.

Furthermore, the analysis will reveal:

  • The influence of substituents: How bulky groups on the nitrogen or carbon atoms affect the ring's conformation.

  • Intramolecular interactions: The presence of hydrogen bonds or other non-covalent interactions that stabilize a particular conformation.

  • Intermolecular packing: How the molecules arrange themselves in the crystal lattice, which is crucial for understanding solid-state properties and can reveal key intermolecular interaction sites.[12]

This detailed structural information provides a robust foundation for computational chemists to build and validate their models, leading to more accurate predictions of biological activity and a more rational approach to drug design.

Conclusion

For the unequivocal structural validation of 1,4,5-oxadiazepane derivatives, single-crystal X-ray crystallography stands as the definitive method. Its ability to provide a precise and high-resolution three-dimensional structure is unmatched. While techniques like NMR and mass spectrometry are essential and complementary tools for confirming identity, purity, and solution-state behavior, crystallography delivers the static, foundational blueprint of the molecule. For researchers and drug development professionals working with these promising scaffolds, mastering the crystallographic workflow is not just an analytical exercise but a critical step toward unlocking their full therapeutic potential.

References

  • El-Faham, A., et al. (2015). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Molecules, 20(9), 16486-16497. Available from: [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Pediaa. (2020). Difference Between NMR and X-Ray Crystallography. Retrieved from [Link]

  • Khan, I., et al. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(1), 2-23. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205724, 1,4,5-Oxadiazepane. Retrieved from [Link]

  • Sharma, R., & Kumar, P. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Asian Journal of Pharmaceutical and Clinical Research, 13(12), 1-8. Available from: [Link]

  • Wüthrich, K. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available from: [Link]

  • Gsell, L., et al. (2008). A process for the preparation of[1][3][11]-oxadiazepane derivatives. Google Patents. Retrieved from

  • Fun, H.-K., et al. (2022). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. IUCrData, 7(10). Available from: [Link]

  • Svirskis, S., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 27(23), 8235. Available from: [Link]

  • Gsell, L., et al. (2009). Process for the preparation of[1][3][11]-oxadiazepine derivatives. Google Patents. Retrieved from

  • Desai, N. C., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474. Available from: [Link]

  • Touzani, R., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8089. Available from: [Link]

  • Chansaenpak, K., et al. (2021). Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Molecules, 26(18), 5464. Available from: [Link]

  • Claramunt, R. M., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(1), M1200. Available from: [Link]

  • Paps, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4702. Available from: [Link]

Sources

Validation

The Untapped Potential of a Heterocyclic Scaffold: A Guide to the Synthesis and Known Applications of 1,4,5-Oxadiazepine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic 1,4,5-Oxadiazepine Core In the vast landscape of heterocyclic chemistry, the seven-membered 1,4,5-ox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic 1,4,5-Oxadiazepine Core

In the vast landscape of heterocyclic chemistry, the seven-membered 1,4,5-oxadiazepine ring system presents a curious case. While its structural cousins, the benzodiazepines and oxazepines, are well-established pharmacophores found in numerous therapeutic agents, the 1,4,5-oxadiazepine scaffold remains largely unexplored in medicinal chemistry. To date, its primary and most significant application lies in the agrochemical sector, serving as a key intermediate in the synthesis of the cereal herbicide Pinoxaden.[1][2][3][4] This guide provides a comprehensive overview of the known synthetic methodologies for 1,4,5-oxadiazepine derivatives, highlights the current void in their structure-activity relationship (SAR) studies for therapeutic applications, and offers a comparative perspective with related, biologically active heterocyclic systems.

The State of the Art: Synthesis of the Hexahydro-1,4,5-Oxadiazepine (Oxadiazepane) Core

The majority of the available literature on 1,4,5-oxadiazepines is dominated by patents detailing the synthesis of the saturated (hexahydro) ring system, a crucial building block for Pinoxaden. The general synthetic strategy involves a cyclization reaction between an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether.

General Synthetic Workflow

The synthesis of the hexahydro-1,4,5-oxadiazepine core can be conceptualized as a two-step process, often starting from the formation of a diacylated hydrazine, followed by cyclization.

A N,N'-Diacylhydrazine D 4,5-Diacyl-hexahydro-1,4,5-oxadiazepine A->D B 2,2'-Disubstituted Diethyl Ether B->D C Base, Polar Solvent C->D F Hexahydro-1,4,5-oxadiazepine D->F Deprotection E Hydrolysis (Acidic or Basic) E->F

Caption: General synthetic workflow for hexahydro-1,4,5-oxadiazepine.

Comparative Synthesis Methodologies

Several patents outline specific conditions for the synthesis of the hexahydro-1,4,5-oxadiazepine core, with variations in the choice of base, solvent, and reaction conditions.

Method Starting Materials Key Reagents & Solvents Yield Reference
Method A N,N'-Diacetylhydrazine, 2,2'-Dichlorodiethyl etherPotassium hydroxide, DMSO40-76% (for the diacyl intermediate)[5][6]
Method B 4,5-Diacetyl-[6][7][8]-oxadiazepineAqueous potassium hydroxide65%[7]
Method C 4,5-Diacyl-[6][7][8]-oxadiazepineHydrohalic acid, High-boiling polar solvent80-95% (for the salt)[5][6]
Detailed Experimental Protocol: Synthesis of Hexahydro-1,4,5-Oxadiazepine Dihydrochloride

The following protocol is a representative example of the synthesis of the hexahydro-1,4,5-oxadiazepine core, adapted from patent literature.[5][6]

Step 1: Synthesis of 4,5-Diacetyl-hexahydro-1,4,5-oxadiazepine

  • To a solution of N,N'-diacetylhydrazine in dimethyl sulfoxide (DMSO), add finely pulverized potassium hydroxide while maintaining the temperature below 33°C.

  • Heat the mixture to 80-85°C.

  • Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over a period of 50 minutes.

  • After the addition is complete, continue stirring at the same temperature for several hours to ensure the completion of the cyclization reaction.

  • The resulting 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine can be isolated by precipitation from an alcohol such as methanol or ethanol.

Step 2: Hydrolysis to Hexahydro-1,4,5-oxadiazepine Dihydrochloride

  • Dissolve the 4,5-diacetyl-hexahydro-1,4,5-oxadiazepine from Step 1 in a high-boiling polar solvent such as diethylene glycol.

  • Pass anhydrous hydrogen chloride gas into the solution over a period of 8 to 10 hours.

  • Maintain the reaction mixture at 43-45°C for 10 to 12 hours.

  • After degassing the reaction suspension, filter the mixture at 10°C and wash the residue with cold methyl acetate.

  • Dry the residue to obtain hexahydro-1,4,5-oxadiazepine dihydrochloride.

The Void in Biological Activity and SAR Studies

A comprehensive search of the scientific literature reveals a significant lack of data on the biological activities and structure-activity relationships of 1,4,5-oxadiazepine derivatives in a therapeutic context.[9] While the saturated hexahydro-1,4,5-oxadiazepine core is a known synthetic intermediate, its potential as a pharmacophore remains largely unexplored.[10][11] There is no available research on the in vitro efficacy of these derivatives against common bacterial strains or various cancer cell lines.[9]

This presents both a challenge and an opportunity for medicinal chemists. The challenge lies in the absence of a clear starting point for drug design. The opportunity, however, is the potential to investigate a novel chemical space that may yield compounds with unique biological profiles.

A Comparative Look at Structurally Related Heterocycles

To infer potential, yet unproven, therapeutic applications for the 1,4,5-oxadiazepine scaffold, it is instructive to examine the well-established biological activities of other seven-membered heterocyclic systems containing nitrogen and oxygen atoms.

cluster_A Established Biological Activities cluster_B Emerging Biological Activities cluster_C Potential Therapeutic Areas? A 1,4-Benzodiazepines A_activities Anxiolytic Anticonvulsant Sedative-hypnotic A->A_activities B 1,4-Oxazepines B_activities 5-HT1A Receptor Agonists Dopamine D4 Receptor Ligands Anticancer B->B_activities C 1,4,5-Oxadiazepines (Largely Unexplored) C_activities CNS Disorders? Antimicrobial? Anticancer? C->C_activities

Caption: Comparative biological potential of 1,4,5-oxadiazepines.

1,4-Benzodiazepines: This class of compounds is renowned for its central nervous system (CNS) activity, acting as positive allosteric modulators of the GABAA receptor. This interaction leads to their well-known anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.

1,4-Oxazepines: Derivatives of this scaffold have been investigated for a range of biological activities, including as serotonin 5-HT1A receptor agonists and dopamine D4 receptor ligands, suggesting their potential in treating CNS disorders. Some have also been explored for their anticancer properties.

The established and diverse biological activities of these related seven-membered heterocycles suggest that the 1,4,5-oxadiazepine core could be a valuable, yet overlooked, scaffold for the design of novel therapeutic agents. The introduction of a third heteroatom (the second nitrogen) in the 1,4,5-oxadiazepine ring, as compared to 1,4-oxazepines, could significantly influence the molecule's conformation, polarity, and hydrogen bonding capacity, potentially leading to novel interactions with biological targets.

Future Directions and Conclusion

The 1,4,5-oxadiazepine ring system represents a frontier in medicinal chemistry. While its synthesis is established, primarily for agrochemical applications, its potential as a source of new therapeutic agents is virtually untapped. The lack of published SAR studies presents a clear gap in the current scientific landscape.

For researchers in drug discovery, this guide serves as a foundational resource, providing the known synthetic pathways to access the core scaffold. The future of 1,4,5-oxadiazepine chemistry lies in the systematic synthesis of diverse derivatives and their subsequent screening against a wide array of biological targets. The established activities of related benzodiazepines and oxazepines suggest that initial investigations could fruitfully focus on CNS disorders, infectious diseases, and oncology. The exploration of this novel heterocyclic system could unlock new avenues for the development of next-generation therapeutics.

References

  • [A process for the preparation of[6][7][8]-oxadiazepane derivatives. Google Patents. CA2579742A1.]()

  • [Process for the preparation of[6][7][8]-oxadiazepine derivatives. Google Patents. US7598376B2.]()

  • [A process for the preparation of[6][7][8]-oxadiazepine derivatives. Google Patents. WO2006045587A1.]()

Sources

Comparative

Comparative Efficacy of 1,4,5-Oxadiazepane-Derived Herbicides: A Technical Guide

Executive Summary The evolution of herbicide resistance in grass weeds (Gramineae) presents a critical threat to global cereal production. For decades, the agrochemical industry relied heavily on two classes of Acetyl-Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of herbicide resistance in grass weeds (Gramineae) presents a critical threat to global cereal production. For decades, the agrochemical industry relied heavily on two classes of Acetyl-CoA carboxylase (ACCase) inhibitors: aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs)[1]. However, the introduction of the phenylpyrazoline (DEN) class—specifically compounds incorporating a novel 1,4,5-oxadiazepane ring —has fundamentally shifted resistance management paradigms.

Pinoxaden, the premier and currently only commercialized 1,4,5-oxadiazepane-derived herbicide, demonstrates exceptional post-emergence efficacy against a broad spectrum of grass weeds while maintaining stringent selectivity in wheat and barley[2][3]. This guide objectively compares the mechanistic performance, resistance profiles, and field efficacy of 1,4,5-oxadiazepane derivatives against legacy FOP and DIM alternatives, supported by validated experimental protocols.

Structural and Mechanistic Paradigm

All ACCase-inhibiting herbicides function by blocking the carboxyltransferase (CT) domain of the homomeric plastidic ACCase enzyme, thereby halting de novo fatty acid biosynthesis, which leads to cell membrane collapse and plant death[1][4].

However, the three-dimensional binding modality of the 1,4,5-oxadiazepane ring is highly distinct. Crystallographic studies reveal that while FOPs and DIMs share overlapping anchoring points, 1,4,5-oxadiazepane derivatives probe a unique region of the dimer interface within the CT domain[4][5]. This structural divergence is the primary reason why oxadiazepane derivatives can often bypass target-site resistance (TSR) mutations that render FOPs and DIMs obsolete[3].

ACCase_Pathway A Acetyl-CoA B ACCase Enzyme (CT Domain) A->B Substrate C Malonyl-CoA B->C Carboxylation B->C Blocked D De Novo Fatty Acid Biosynthesis C->D Elongation E Cell Membrane Integrity D->E Lipid Bilayer G Plant Death (Gramineae) E->G Membrane Collapse F 1,4,5-Oxadiazepane (Pinoxaden) F->B Competitive Inhibition

Mechanism of ACCase inhibition by 1,4,5-oxadiazepane derivatives.

Comparative Efficacy and Resistance Profiling

When evaluating ACCase inhibitors, performance must be quantified across three vectors: intrinsic enzymatic inhibition, crop selectivity, and resilience against point mutations.

The incorporation of the[1,4,5]oxadiazepane ring into the aryldione template significantly reduces crop injury. When co-applied with the safener cloquintocet-mexyl, the metabolic degradation of the oxadiazepane derivative is rapidly accelerated in wheat and barley via cytochrome P450 pathways, providing a massive selectivity margin[2]. In contrast, DIMs (like clethodim) do not respond favorably to safeners, restricting their use primarily to broadleaf crops[3].

Furthermore, specific target-site mutations in weeds dictate herbicide efficacy. For example, the Ile-2041-Asn mutation in Avena fatua (wild oat) confers high-level cross-resistance to FOPs and DIMs, but the biotype remains highly susceptible to 1,4,5-oxadiazepane derivatives[3].

Table 1: Comparative Efficacy & Resistance Matrix
Parameter1,4,5-Oxadiazepanes (DEN)Aryloxyphenoxypropionates (FOP)Cyclohexanediones (DIM)
Representative Compound PinoxadenClodinafop-propargylClethodim
Primary Target Crops Wheat, BarleyWheatSoybean, Cotton, Canola
Safener Compatibility Excellent (Cloquintocet-mexyl)Good (Cloquintocet-mexyl)Poor
Efficacy on Ile-2041-Asn Mutants High (Susceptible)Low (Resistant)Low (Resistant)
Efficacy on Asp-2078-Gly Mutants Low (Resistant)Low (Resistant)Low (Resistant)
Efficacy on Cys-2088-Arg Mutants Moderate (Partial Resistance)Low (Highly Resistant)Moderate (Partial Resistance)

(Data synthesized from crystallographic binding studies and global resistance monitoring[3][5][6])

Standardized Experimental Protocol: Efficacy & Resistance Profiling

To ensure scientific integrity and reproducibility, the following self-validating workflow is mandated for comparing the efficacy of 1,4,5-oxadiazepane herbicides against legacy alternatives. As a Senior Application Scientist, I emphasize that whole-plant assays alone are insufficient; they must be paired with in vitro enzymatic assays to differentiate between Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).

Phase 1: Whole-Plant Dose-Response Assay

Causality: Generating a full dose-response curve allows for the precise calculation of the GR₅₀ (herbicide dose causing 50% growth reduction), which is critical for quantifying the Resistance Factor (RF)[6].

  • Seed Stratification: Surface-sterilize seeds of susceptible and suspected resistant grass weeds (e.g., Phalaris minor, Avena fatua). Stratify at 4°C in the dark for 7 days.

    • Rationale: Breaks seed dormancy and ensures uniform germination, eliminating biological variance in growth stages.

  • Cultivation: Transplant pre-germinated seeds into standard potting mix. Cultivate in a controlled greenhouse (20°C/15°C day/night, 16h photoperiod).

  • Herbicide Application: At the 3-to-4 leaf stage, apply herbicides using a laboratory track sprayer calibrated to deliver 150 L/ha at 250 kPa.

    • Treatments: Pinoxaden, Clodinafop-propargyl, and Clethodim.

    • Dose Range: 0x (Control), 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Rationale: The 3-4 leaf stage represents the peak demand for de novo lipid synthesis during exponential vegetative growth, maximizing physiological susceptibility.

  • Biomass Quantification: Harvest above-ground biomass 21 days post-treatment (DPT). Dry at 70°C for 48 hours and record dry weights to calculate GR₅₀.

Phase 2: In Vitro ACCase Enzyme Assay

Causality: Isolating the ACCase enzyme removes the variables of cuticular penetration, translocation, and metabolic degradation (NTSR), directly validating the binding efficacy of the 1,4,5-oxadiazepane ring at the CT domain[4].

  • Enzyme Extraction: Harvest 5g of unexposed, actively growing leaf tissue. Homogenize in liquid nitrogen and extract in a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% glycerol, 2 mM DTT, and a protease inhibitor cocktail.

    • Rationale: DTT and protease inhibitors prevent the rapid oxidative and proteolytic degradation of the highly unstable homomeric ACCase enzyme.

  • Reaction Initiation: Incubate the crude enzyme extract with varying concentrations of the herbicides (0.1 µM to 100 µM). Initiate the reaction by adding Acetyl-CoA and NaH[¹⁴C]O₃.

  • Quantification: Stop the reaction after 30 minutes with 6N HCl. Dry the samples to remove unreacted NaH[¹⁴C]O₃ and measure the acid-stable ¹⁴C-malonyl-CoA product using liquid scintillation counting. Calculate the IC₅₀ (concentration inhibiting 50% of enzyme activity).

Experimental_Workflow S1 Seed Collection (Susceptible vs. Resistant) S2 Stratification & Germination (Controlled Environment) S1->S2 S3 Whole-Plant Dose-Response (0.125x to 8x Field Rate) S2->S3 3-4 Leaf Stage S4 In Vitro ACCase Assay (Enzyme Extraction) S2->S4 Leaf Tissue Harvest S5 Biomass Quantification (GR50 Calculation) S3->S5 21 Days Post-Treatment S6 Genotyping (CT Domain) (Identify Target-Site Mutations) S4->S6 Molecular Validation S5->S6 Correlation

Workflow for evaluating herbicide efficacy and target-site resistance.

Conclusion

The 1,4,5-oxadiazepane class represents a critical evolutionary leap in ACCase-inhibiting herbicides. By exploiting a distinct binding orientation within the carboxyltransferase domain, compounds like pinoxaden effectively control grass weed biotypes that have developed cross-resistance to legacy FOPs and DIMs[4][5]. When deployed in conjunction with robust safener technology, 1,4,5-oxadiazepane derivatives offer an unparalleled combination of broad-spectrum graminicide efficacy and absolute cereal crop safety[2].

To preserve the utility of this chemical class, researchers and agronomists must utilize rigorous, multi-tiered screening protocols (combining whole-plant, in vitro, and genotypic assays) to monitor resistance shifts and optimize tank-mix synergies.

References

  • Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: Chemistry and biology of the cereal herbicide pinoxaden.
  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Cambridge Core.
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace.
  • Broad Resistance to ACCase Inhibiting Herbicides in a Ryegrass Population Is Due Only to a Cysteine to Arginine Mutation in the Target Enzyme. PubMed Central (NIH).
  • First Report on Assessing the Severity of Herbicide Resistance to ACCase Inhibitors Pinoxaden, Propaquizafop and Cycloxydim in Six Avena fatua Popul

Sources

Validation

Performance of 1,4,5-Oxadiazepane Dihydrochloride Across Solvent Systems: A Comprehensive Comparison Guide

Executive Summary 1,4,5-Oxadiazepane dihydrochloride (CAS: 405281-14-3) is a highly versatile seven-membered heterocyclic building block containing one oxygen and two nitrogen atoms [[1]](). As a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4,5-Oxadiazepane dihydrochloride (CAS: 405281-14-3) is a highly versatile seven-membered heterocyclic building block containing one oxygen and two nitrogen atoms [[1]](). As a critical intermediate in the agrochemical and pharmaceutical industries, its most prominent application is in the synthesis of the acetyl-CoA carboxylase (ACCase) inhibitor herbicide, Pinoxaden 2. The dihydrochloride salt form is specifically engineered to enhance bench stability and water solubility, protecting the reactive secondary amines from premature oxidation 1. However, its performance—measured by reaction kinetics, intermediate stability, and overall yield—is heavily dictated by the solvent system employed during subsequent synthetic steps.

This guide objectively compares the performance of 1,4,5-oxadiazepane dihydrochloride across various solvent matrices, providing researchers with evidence-based protocols and mechanistic insights for optimizing heterocyclic cyclocondensations and acylations.

Physicochemical Profiling & Solvent Compatibility Matrix

The solubility profile of 1,4,5-oxadiazepane dihydrochloride dictates its utility in multi-step syntheses. As a bis-hydrochloride salt, it exhibits excellent solubility in polar protic solvents, but requires in situ neutralization (typically with triethylamine, TEA) when reacted in non-polar or aprotic systems 3.

Table 1: Comparative Solvent Performance Matrix for 1,4,5-Oxadiazepane Dihydrochloride

Solvent SystemClassificationSalt SolubilityPrimary Application WorkflowAverage YieldMechanistic Advantage
Water / Ethanol Polar ProticHighPurification & Salt PrecipitationN/AFacilitates easy re-precipitation of sodium salts with aq. HCl 3.
DMSO / NMP Polar AproticModerateCore Ring Synthesis~64%Stabilizes nucleophilic substitution during initial N,N'-diacylhydrazine cyclization 4.
Xylene Non-Polar AromaticLow (Requires TEA)High-Temp Cyclocondensation~90%High boiling point (138°C) drives cyclization and azeotropic removal of byproducts 3.
THF Polar AproticLow (Requires TEA)Low-Temp Acylation~75-80%Excellent solvation of the dione intermediate; easily removed under vacuum 5.

Mechanistic Performance in Key Synthetic Workflows

Workflow A: High-Temperature Cyclocondensation (Xylene vs. Toluene)

To synthesize the dione intermediate (e.g., 8-(2,6-diethyl-4-methylphenyl)-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione), 1,4,5-oxadiazepane dihydrochloride must undergo a dual amidation reaction with an aryl-malonate precursor 3.

Performance Analysis: Xylene significantly outperforms lower-boiling solvents like toluene. The reaction requires robust reflux conditions to drive the cyclocondensation to completion. While the dihydrochloride salt is insoluble in xylene, the addition of triethylamine (TEA) generates the free base in situ. Xylene's high boiling point allows for the continuous thermal driving of the reaction, yielding ~90% purity 3. Toluene's lower boiling point (110°C) often extends reaction times from 6 hours to >12 hours, increasing the risk of thermal degradation of the heterocycle.

Workflow B: Low-Temperature Acylation (THF vs. Dichloromethane)

In the final step to produce Pinoxaden, the dione intermediate is acylated with pivaloyl chloride [[5]]().

Performance Analysis: Tetrahydrofuran (THF) is the superior solvent for this transformation. The reaction is highly exothermic and must be strictly controlled at 20-25°C. THF provides excellent solubility for the dione intermediate and the 4-dimethylaminopyridine (DMAP) catalyst. Compared to dichloromethane (DCM), THF simplifies the downstream aqueous workup (washing with 20% brine) and minimizes emulsion formation, securing a consistent yield of 75-80% 35.

Pathway A 1,4,5-Oxadiazepane Dihydrochloride C Dione Intermediate (Cyclization) A->C Xylene + TEA (Reflux, 6h) B Aryl-malonate Precursor B->C Xylene + TEA D Pinoxaden (Acylation) C->D THF + Pivaloyl Chloride (20-25°C)

Synthetic pathway of Pinoxaden highlighting solvent-dependent transformations.

Logic Start Select Solvent for 1,4,5-Oxadiazepane Rxn Q1 Reaction Type? Start->Q1 Cyc High-Temp Cyclocondensation Q1->Cyc Acy Low-Temp Acylation Q1->Acy Pur Salt Purification / Precipitation Q1->Pur Sol1 Xylene / Toluene (Yield: ~90%) Cyc->Sol1 Requires high BP Sol2 THF / DCM (Yield: ~75-80%) Acy->Sol2 Requires aprotic, low BP Sol3 Water / Ethanol (High Solubility) Pur->Sol3 Requires protic polarity

Decision matrix for solvent selection in 1,4,5-oxadiazepane workflows.

Self-Validating Experimental Protocols

The following protocols are adapted from optimized industrial scale-up procedures, demonstrating the causality behind the solvent choices 3.

Protocol 1: Xylene-Mediated Cyclocondensation (Dione Intermediate Synthesis)

Objective: Synthesize 8-(2,6-diethyl-4-methylphenyl)-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione.

  • Preparation: In a 2-liter, 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with nitrogen purging, charge 107 g of diethyl (2,6-diethyl-4-methylphenyl) malonate in xylene.

  • Reagent Addition: Add 67 g of 1,4,5-oxadiazepane dihydrochloride at room temperature.

    • Causality: Adding the salt at room temperature prevents premature exotherms and localized degradation of the heterocycle.

  • In Situ Neutralization: Slowly add 78 g of triethylamine (TEA).

    • Causality: TEA neutralizes the dihydrochloride salt, liberating the reactive free amine and forming TEA-HCl as a precipitate.

  • Thermal Cyclization: Heat the reaction mass to reflux (xylene boiling point, ~138°C) and maintain for 6 hours.

  • Workup: Cool to room temperature and filter out the TEA-HCl salt.

    • Causality: TEA-HCl is highly insoluble in xylene at room temperature, making its removal via simple filtration a highly efficient, self-validating purification step. Recover the xylene solvent under vacuum.

  • Purification: Purify the product by re-precipitation of its sodium salt with aqueous HCl, followed by drying.

    • Expected Yield: ~102 g (90% yield, 98% purity) 3.

Protocol 2: THF-Mediated Acylation (Pinoxaden Synthesis)

Objective: Final acylation to yield Pinoxaden.

  • Solvation: In a similar 2-liter setup, charge 600 mL of THF and 100 g of the dione intermediate synthesized in Protocol 1. Cool the mixture to 20°C.

  • Catalyst & Base: Add 67 g of TEA and 1 g of DMAP.

  • Acylation: Dropwise add 50 g of pivaloyl chloride, strictly maintaining the internal temperature at 20-25°C.

    • Causality: Strict temperature control in THF prevents the formation of O-acylated side products, ensuring selective N-acylation.

  • Quenching & Extraction: Upon completion, wash the reaction mass with a 20% brine solution.

    • Causality: Brine forces phase separation of the water-miscible THF ("salting out"), breaking any emulsions that typically form during aqueous washes of complex organic mixtures.

  • Crystallization: Concentrate the organic layer and recrystallize the crude product in methyl tert-butyl ether (MTBE).

    • Expected Yield: ~97 g (75% yield, 98.1% purity) 3.

References

  • Benchchem. "1,4,5-Oxadiazepane dihydrochloride.
  • ResearchGate. "Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: Chemistry and biology of the cereal herbicide pinoxaden.
  • Googleapis / WO 2020/201974 A1. "Novel process for preparation of key intermediate of pinoxaden.
  • VDOC.PUB. "Modern Crop Protection Compounds.
  • Google Patents / CN106928253A. "A kind of preparation method of pinoxaden.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,4,5-Oxadiazepane Dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,5-Oxadiazepane dihydrochloride. As the toxicological properties of this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,5-Oxadiazepane dihydrochloride. As the toxicological properties of this compound have not been thoroughly investigated, this document advocates for a conservative and robust safety protocol that goes beyond the minimum recommendations to ensure the highest level of protection.

Understanding the Compound: A Precautionary Approach

1,4,5-Oxadiazepane dihydrochloride is a chemical for which a comprehensive hazard profile is not yet available. The Safety Data Sheet (SDS) from Sigma-Aldrich states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated"[1]. This lack of extensive data necessitates a handling protocol rooted in the precautionary principle. While the known hazard is limited to being "harmful to aquatic life with long lasting effects," the potential for other, uncharacterized biological effects requires that we treat this compound with a high degree of caution[1].

When handling substances with unknown toxicological profiles, it is prudent to consider the hazards associated with structurally similar compounds. For instance, other heterocyclic compounds and hydrochloride salts can exhibit properties such as skin and eye irritation, and may be harmful if ingested or inhaled[2][3]. Therefore, the recommendations outlined below are designed to provide a comprehensive shield against potential, unlisted hazards.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following table outlines the recommended PPE for handling 1,4,5-Oxadiazepane dihydrochloride.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage[4].
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).Prevents skin contact with the compound, which may have unknown dermal toxicity. Double-gloving provides an additional layer of protection in case the outer glove is compromised[4].
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing[5].
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a properly fitted NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the inhalation of any dust or aerosols, which could have unknown respiratory effects[6][7]. The Sigma-Aldrich SDS notes respiratory protection is not required except in cases of aerosol formation[1]. Given the fine-powder nature of many research chemicals, the potential for aerosolization is always present.
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk.

3.1. Preparation and Engineering Controls:

  • Designated Area: All handling of 1,4,5-Oxadiazepane dihydrochloride should occur in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols[6].

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available. This should include absorbent materials, waste disposal bags, and any necessary neutralizing agents.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station[3][8].

3.2. Donning and Doffing of PPE: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don3 3. Goggles & Face Shield Don4 4. Outer Gloves Doff1 1. Outer Gloves Don4->Doff1 Exit Lab Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat Doff4 4. Inner Gloves End End Doff4->End Start Start Start->Don1 Enter Lab

Caption: PPE Donning and Doffing Workflow

3.3. Handling the Compound:

  • Weighing: If weighing the solid, do so within the fume hood on a disposable weigh paper.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is sealed.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing[9][10].

Disposal Plan: Environmental Responsibility

All waste contaminated with 1,4,5-Oxadiazepane dihydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: All solid waste, including used weigh paper, gloves, and other disposable materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing 1,4,5-Oxadiazepane dihydrochloride should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain[1][11].

  • Disposal Compliance: Waste material must be disposed of in accordance with national and local regulations[1]. Handle uncleaned containers as you would the product itself[1].

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1][8].

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes[1][10].

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

By adhering to these comprehensive safety protocols, you can confidently handle 1,4,5-Oxadiazepane dihydrochloride while prioritizing your safety and minimizing environmental impact. The absence of complete data is not a reason for laxity, but a compelling argument for heightened vigilance.

References

  • ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Retrieved from [Link]

  • LGC Standards. (2016, May 25). Safety data sheet.
  • MSC Industrial Supply. (2015, June 19). DAP US/GHS MSDS Project.
  • AK Scientific, Inc. 1,4-diazepane;hydrochloride Safety Data Sheet.
  • American Elements. 1,4,5-oxadiazepane hydrochloride. Retrieved from [Link]

  • BLD Pharmatech. Safety Data Sheet.
  • British Pharmacopoeia. (2016, September 14). Safety data sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health, PubChem. 1,4,5-Oxadiazepane. Retrieved from [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]

  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Oxodipine.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.